Product packaging for Furfuryl mercaptan(Cat. No.:CAS No. 98-02-2)

Furfuryl mercaptan

Cat. No.: B133901
CAS No.: 98-02-2
M. Wt: 114.17 g/mol
InChI Key: ZFFTZDQKIXPDAF-UHFFFAOYSA-N
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Description

Furfuryl mercaptan (CAS 98-02-2), also known as 2-furanmethanethiol, is a volatile flavor compound with the molecular formula C5H6OS and a molecular weight of 114.16 g/mol. This heterocyclic thio compound is a key flavor agent extensively studied for its characteristic coffee aroma and caramel flavor, and is a common flavoring in coffee, chocolate, and tobacco products . In research applications, it is crucial for studying flavor stability, as it is highly susceptible to chemical changes like oxidation and interaction with proteins in food matrix systems . Its unique properties also make it a valuable compound in developing advanced analytical detection methods; for instance, it has been used in the creation of ultra-sensitive SERS (Surface-Enhanced Raman Scattering) substrates for trace analysis in both solution and gaseous states . Beyond food science, this compound serves as an important intermediate in pharmaceutical synthesis and the production of active pharmaceutical ingredients (APIs), fueling demand in the research and medical sectors . From a chemical perspective, researchers should note that its instability is attributed to its active thiol functional group, which affects its chemical reactivity . This product is offered with a minimum purity of 98% and should be stored in cool, dry, and well-sealed containers as it is air sensitive . It is insoluble in water and has a boiling point of 155°C . Safety and Compliance: This product is classified as a flammable liquid and toxic upon inhalation. It is harmful if swallowed or in contact with skin and causes serious eye irritation . This chemical is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6OS B133901 Furfuryl mercaptan CAS No. 98-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethanethiol
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InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
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InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=COC(=C1)CS
Source PubChem
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Molecular Formula

C5H6OS
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DSSTOX Substance ID

DTXSID7052654
Record name 2-Furylmethanethiol
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Molecular Weight

114.17 g/mol
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Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet
Record name Furfuryl mercaptan
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

263.00 to 265.00 °C. @ 17.00 mm Hg
Record name 2-Furanmethanethiol
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Solubility

5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2-Furanmethanethiol
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Density

1.125-1.135 (20°)
Record name Furfuryl mercaptan
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CAS No.

98-02-2
Record name 2-Furanmethanethiol
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Melting Point

113.00 to 115.00 °C. @ 760.00 mm Hg
Record name 2-Furanmethanethiol
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Ii. Synthetic Methodologies and Chemical Transformations of Furfuryl Mercaptan

Established Synthetic Routes for Furfuryl Mercaptan

The synthesis of this compound is well-documented, with methods developed to avoid the use of unstable precursors like furfuryl halides. orgsyn.orgorgsyn.org The choice of synthetic route often depends on factors such as desired yield, scale of production, and availability of starting materials.

A widely employed method for preparing this compound involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid, typically hydrochloric acid. chemicalbook.cominnospk.comodowell.comgoogle.com This approach is advantageous as it utilizes the more stable furfuryl alcohol instead of the highly unstable furfuryl chloride. orgsyn.orgorgsyn.org

The reaction proceeds through a well-defined mechanism involving an S-2-furfurylisothiourea intermediate. orgsyn.orgacs.org The mechanism can be described in the following steps:

Protonation and Carbocation Formation : The hydroxyl group of furfuryl alcohol is protonated by the strong acid (e.g., HCl), forming an oxonium ion. echemcom.comresearchgate.net This is followed by the elimination of a water molecule to generate a resonance-stabilized furfuryl carbocation. echemcom.comresearchgate.net

Nucleophilic Attack by Thiourea : The sulfur atom of thiourea, acting as a nucleophile, attacks the furfuryl carbocation. echemcom.comresearchgate.net This step results in the formation of an S-2-furfurylisothiouronium salt, such as S-furfurylisothiouronium chloride. chemicalbook.comresearchgate.net

Alkaline Hydrolysis : The isothiouronium intermediate is then subjected to alkaline hydrolysis, typically by adding a strong base like sodium hydroxide (B78521). chemicalbook.comlondonmet.ac.uk The base facilitates the cleavage of the C-S bond in the intermediate, releasing the furan-2-ylmethanethiolate ion. researchgate.net

Protonation : The final step involves the protonation of the furan-2-ylmethanethiolate ion to yield the final product, this compound. researchgate.net The product, a dense oil, is then typically isolated via steam distillation. orgsyn.orgorgsyn.orglondonmet.ac.uk

The efficiency of this synthesis is highly dependent on the reaction conditions. Key parameters that have been optimized include temperature, reaction time, and reactant concentrations. Controlling the exothermic reaction is crucial, as high temperatures can lead to the degradation of the sensitive furan (B31954) ring. orgsyn.orgorgsyn.org Yields for this method are generally moderate to good, typically ranging from 55% to 64%. orgsyn.orgorgsyn.orgechemcom.com

Table 1: Optimization of this compound Synthesis from Furfuryl Alcohol and Thiourea

Reactants (Molar Ratio)AcidBase for HydrolysisTemperature ControlReaction TimeReported YieldReference
Furfuryl Alcohol : Thiourea (1:1)Concentrated HClSodium HydroxideCool to maintain ~60°C during exothermic phaseStand at room temperature for 12 hours55–60% orgsyn.orgorgsyn.org
Furfuryl Alcohol : Thiourea11 N HCl50% Sodium HydroxideKeep below 55°C2 hours, then left overnight64% echemcom.com

An alternative and often higher-yielding route to this compound is the reduction of 2-furfuryl disulfide (also known as difurfuryl disulfide). orgsyn.orgchemicalbook.comodowell.com This method can be part of a two-step process starting from furfural (B47365), which is first converted to the disulfide intermediate before being reduced. acs.orgsmolecule.com In some industrial applications, the disulfide intermediate is not isolated, allowing for a one-pot synthesis from furfural to the mercaptan. google.com

Commonly Used Reductive Agents:

Zinc Dust : Often used in combination with an acid like acetic acid, this system provides high yields of over 90%. chemicalbook.com It can also be used with other proton sources (Zn/H⁺) for industrial-scale reduction.

Activated Aluminum : This agent is effective when used in an ether solvent system. google.comgoogle.com

Sodium : Metallic sodium in an alcohol solvent, such as ethanol, can also reduce the disulfide to the corresponding mercaptan. google.com

The conditions for the reduction of 2-furfuryl disulfide vary depending on the chosen reducing agent. The reaction can be carried out in acidic, neutral, or alkaline media. google.com Following the reduction, the this compound product can be purified by distillation, sometimes with steam. google.com

Table 2: Efficacy and Conditions for Reductive Agents in 2-Furfuryl Disulfide Reduction

Reductive AgentSolvent / SystemTemperatureReported YieldReference
Zinc dustAcetic acid–water80–100°C>90%
Activated AluminumDiethyl etherNot specified (completed in 3-4 hours)Almost quantitative google.com
Metallic SodiumEthanolNot specifiedNot specified google.com
Reductive Agents and Their Efficacy.

Alternative Synthetic Strategies

Beyond traditional methods, alternative synthetic routes for this compound have been explored to circumvent the use of hazardous reagents and improve efficiency. One notable strategy involves the acid-catalyzed reaction of furfuryl alcohol with thiourea. smolecule.comacs.org This method proceeds through the formation of an S-2-furfurylisothiourea intermediate, which upon basic hydrolysis, liberates the desired this compound. smolecule.comacs.orgorgsyn.org This approach avoids the use of the highly unstable and difficult-to-handle furfuryl halides. orgsyn.org

Another alternative begins with the conversion of furfural to bis(furylmethyl) disulfide by reacting it with ammonium (B1175870) hydrogen sulfide (B99878). smolecule.comacs.org The resulting disulfide is then reduced to yield this compound. smolecule.comacs.org This reduction can be achieved using various agents, including zinc and acetic acid or activated aluminum. A one-pot synthesis has also been developed where furfural reacts with ammonium sulfhydrate to directly form this compound via an in-situ disulfide intermediate, which can reduce reaction time and solvent consumption.

The table below summarizes key aspects of these alternative synthetic strategies.

Starting MaterialKey ReagentsIntermediateKey Advantages
Furfuryl alcoholThiourea, HCl, NaOHS-2-furfurylisothioureaAvoids unstable furfuryl halides. orgsyn.org
FurfuralAmmonium hydrogen sulfide, Reducing agent (e.g., Zn/H+)Bis(furylmethyl) disulfideUtilizes readily available furfural. smolecule.comacs.org
FurfuralAmmonium sulfhydrateIn-situ disulfideOne-pot synthesis, reduced reaction time.

Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound through catalytic and biocatalytic routes. These novel approaches aim to overcome the limitations of traditional syntheses, such as low yields and the generation of waste.

Catalytic Synthesis Routes

Catalytic methods offer the potential for higher selectivity and efficiency in chemical transformations. Both heterogeneous and homogeneous catalysis have been investigated for the synthesis of furan derivatives, which can be applied to the production of this compound.

Heterogeneous catalysts are advantageous due to their ease of separation and potential for reuse. lidsen.com In the context of furan chemistry, various metals such as palladium, platinum, nickel, and copper on different supports have been explored for the hydroconversion of furfural, a key precursor. acs.orgmdpi.com For instance, palladium on charcoal has shown high selectivity in the reductive etherification of furfural. mdpi.com The development of efficient heterogeneous catalysts is crucial for the industrial-scale production of furfural derivatives. lidsen.comresearchgate.net The choice of metal and support, along with reaction conditions like temperature and pressure, significantly influences the catalyst's efficiency and selectivity. acs.org For the synthesis of thiols from alcohols, heterogeneous catalysis has demonstrated higher conversion and selectivity, particularly for primary thiols. ias.ac.in

The following table highlights different heterogeneous catalysts used in the conversion of furfural, a precursor to this compound.

CatalystSupportReactantProduct(s)Reference
PalladiumCharcoalFurfural2-methoxymethylfuran, Furfuryl alcohol, 2-methylfuran mdpi.com
PlatinumCarbonFurfuralFurfuryl alcohol, 2-methoxymethylfuran mdpi.com
IridiumCarbonFurfuralFurfuryl alcohol, 2-methoxymethylfuran mdpi.com
Copper-based alloys-FurfuralFurfuryl alcohol researchgate.net

Homogeneous catalysis, while often more challenging in terms of catalyst separation, can offer high activity and selectivity at lower temperatures, which is beneficial for avoiding side reactions. mdpi.com Research in the valorization of furanics has seen progress in developing homogeneous catalytic systems. mdpi.com For example, ruthenium-based complexes have been employed for the transfer hydrogenation of furfural to furfuryl alcohol. mdpi.com The design of ligands plays a crucial role in the performance of homogeneous catalysts, influencing their stability and selectivity. While specific research on homogeneous catalysis for the direct synthesis of this compound is limited, the principles of converting furfural to furfuryl alcohol are highly relevant. mdpi.com The subsequent thiolation step would be a key area for future research in this domain.

Heterogeneous Catalysis for Selective Formation

Biocatalytic Pathways for this compound Production

Biocatalysis offers an environmentally friendly alternative for chemical synthesis, utilizing enzymes or whole-cell systems to perform specific reactions under mild conditions.

Enzymatic synthesis has shown promise for the production of sulfur-containing compounds. Specifically, the formation of thioglucosides of this compound has been achieved using β-glucosidases. tandfonline.comtandfonline.com In a study, almond β-glucosidase was found to catalyze the glycosylation of this compound, forming its corresponding thioglucoside. tandfonline.comtandfonline.com This reaction proceeds via a reversed hydrolysis mechanism, with the enzyme demonstrating good activity and the potential for high yields. tandfonline.com Another approach involves the use of hydrolase enzymes like lipases and esterases for the bioconversion of thioester groups to thiols. ias.ac.in Furthermore, the reduction of furfural to 2-furylmethanethiol has been explored using baker's yeast in the presence of hydrated sodium sulfide. ias.ac.in More directly, immobilized yeast cells, such as Meyerozyma guilliermondii, have been successfully used for the biocatalytic reduction of furfural to furfuryl alcohol with high conversion and selectivity. mdpi.com

The table below presents findings from research on the enzymatic synthesis involving this compound and its precursors.

BiocatalystSubstrate(s)ProductKey FindingsReference(s)
Almond β-glucosidaseThis compound, GlucoseThis compound thioglucosideSuccessful formation of thioglucoside via reversed hydrolysis. tandfonline.comtandfonline.com
Baker's yeastFurfural, Hydrated sodium sulfide2-FurylmethanethiolDemonstrated bioconversion of furfural to the corresponding thiol. ias.ac.in
Meyerozyma guilliermondii SC1103 (immobilized cells)FurfuralFurfuryl alcoholHigh conversion (98%) and selectivity (>98%) to furfuryl alcohol. mdpi.com
Microbial Fermentation and Metabolite Engineering

This compound is a recognized volatile flavor compound that can be generated through microbial activity during fermentation processes. Its formation is primarily attributed to the Maillard reaction, a chemical reaction between amino acids and reducing sugars. In the context of this compound biosynthesis, the key precursors are sulfur-containing amino acids, such as L-cysteine, and pentose (B10789219) sugars. smolecule.comnih.govfrontiersin.org

Metabolite engineering strategies have been employed to enhance the production of this compound in fermented products like Chinese Baijiu. nih.govnih.gov This approach does not typically involve the direct genetic modification of an organism to produce the final compound but rather focuses on increasing the availability of its essential precursors. Research has demonstrated that by inoculating a fermentation mash with bacterial strains known for their high production of L-cysteine, the final concentration of this compound can be significantly increased. smolecule.comnih.gov

A study on Chinese sesame-flavored Baijiu highlighted the use of Bacillus subtilis and Bacillus vallismortis, which were identified as potent producers of L-cysteine from sorghum extract. nih.gov The introduction of these strains into the fermentation process led to a substantial increase in the L-cysteine content, which in turn boosted the yield of 2-furfurylthiol by 89.15%. nih.gov This demonstrates a successful metabolite engineering strategy based on precursor supply.

Genomic and metabolomic analyses of Bacillus amyloliquefaciens isolated from fermented grains have identified the metabolic pathways involved in producing volatile sulfur compounds. nih.govfrontiersin.org These pathways include enzymes for sulfate (B86663) reduction and cysteine metabolism, confirming the bacterium's ability to generate the necessary precursors for this compound formation. nih.gov

While direct engineering of yeast like Saccharomyces cerevisiae for this compound production is not widely documented, extensive research exists on engineering its tolerance to furfural, a related aldehyde. uminho.ptnih.govnih.gov These efforts often involve enhancing the activity of NADPH-dependent aldehyde reductases, which convert toxic furfural into the less inhibitory furfuryl alcohol. nih.govnih.gov This is a related but distinct area of metabolite engineering.

Table 1: Microbial Strains and Strategies for Enhancing this compound Production

MicroorganismStrategyPrecursorOutcomeReference(s)
Bacillus subtilis LBM 10019Inoculation into fermentationL-cysteineIncreased this compound concentration by 89.15% nih.gov
Bacillus vallismortis LBM 10020Inoculation into fermentationL-cysteineIncreased this compound concentration by 89.15% nih.gov
Bacillus amyloliquefaciens ZZ7Natural FermentationSulfur-containing amino acidsProduces this compound among other volatile sulfur compounds nih.govfrontiersin.org

Derivatization and Functionalization of this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly various sulfur-containing heterocyclic compounds. Its thiol group is a key site for functionalization, allowing for the construction of diverse molecular architectures.

Synthesis of Sulfur-Containing Heterocyclic Compounds.mdpi.comechemcom.com

The reactivity of the thiol group in this compound enables its use in cyclization reactions to form heterocyclic systems like oxazoles and triazoles.

Research has demonstrated the synthesis of oxazole (B20620) and triazole derivatives starting from 2-furyl methanethiol (B179389) (this compound). echemcom.comsamipubco.comechemcom.com A common strategy involves a multi-step sequence beginning with the reaction of this compound with ethyl chloroacetate (B1199739) in the presence of triethylamine. This initial step forms an ester intermediate, ethyl 2-((furan-2-ylmethyl)thio)acetate. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce 2-((furan-2-ylmethyl)thio)acetohydrazide, which serves as a crucial building block for various heterocycles. echemcom.com

From this hydrazide, triazole derivatives can be synthesized. For example, reacting the acetohydrazide with phenyl isothiocyanate followed by cyclization with sodium hydroxide yields a 5-substituted-4-phenyl-1,2,4-triazole-3-thiol derivative. echemcom.com Another approach involves the direct preparation of 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole by reacting 2-furoic acid hydrazide with carbon disulfide and hydrazine. mdpi.com

Derivatives of this compound can be used to construct biheterocyclic systems, where two heterocyclic rings are linked together. An example of this is the synthesis of dimeric triazole compounds. Starting with 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole, a biheterocyclic molecule can be formed by reacting it with a linking agent such as 1,2-dibromoethane. mdpi.com This reaction results in the formation of 1,2-bis(4-amino-3-(furan-2-yl)-4H-1,2,4-triazol-5-ylthio)ethane, a molecule where two furan-substituted triazole rings are joined by an ethylene-dithioether bridge. mdpi.com

Table 2: Synthesis of a Biheterocyclic System from a this compound Derivative

Starting MaterialReagentProductSystem TypeReference
4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole1,2-dibromoethane1,2-bis(4-amino-3-(furan-2-yl)-4H-1,2,4-triazol-5-ylthio)ethaneLinked Dimeric Triazole mdpi.com
Oxazole and Triazole Derivatives.

Formation of Disulfides and Other Sulfur Linkages

The thiol group of this compound is susceptible to oxidation, which typically leads to the formation of a disulfide bond.

This compound can undergo oxidative dimerization to form difurfuryl disulfide. umn.eduimreblank.chlookchem.com This reaction involves the coupling of two this compound molecules through the formation of a sulfur-sulfur bond, with the concomitant loss of two hydrogen atoms. This transformation is a common degradation pathway for this compound, especially under oxidative conditions. umn.eduresearchgate.net

Studies have shown that this dimerization occurs readily in the presence of Fenton-type reagents, which consist of hydrogen peroxide and an iron catalyst. imreblank.chresearchgate.net In these systems, difurfuryl disulfide is identified as the major volatile reaction product. imreblank.chresearchgate.net The reaction can be rapid, with significant degradation of this compound observed at room and elevated temperatures. umn.eduimreblank.ch

A variety of general laboratory reagents are effective for the oxidation of thiols to disulfides and can be applied to this transformation. acsgcipr.orgtandfonline.com

Table 3: Reagents for the Oxidative Dimerization of Thiols

Reagent ClassSpecific Example(s)ConditionReference(s)
HalogensBromine (Br₂)Basic conditions youtube.com
PeroxidesHydrogen Peroxide (H₂O₂)Catalyzed by Iodide (e.g., TBAI) tandfonline.com
N-Halo SuccinimidesN-Bromosuccinimide (NBS)Dichloromethane, Room Temp researchgate.net
Metal-Free SystemsMolecular Oxygen (O₂)Organodiselenide catalyst organic-chemistry.org
Metal-Based SystemsDichlorodioxomolybdenum(VI)Catalytic, with DMSO as oxidant organic-chemistry.org
Synthesis of Mixed Disulfides (e.g., Furfuryl Propyl Disulfide)

Mixed disulfides, such as furfuryl propyl disulfide, are significant for their nuanced aroma profiles, often combining the characteristic roasted notes of this compound with other desirable scent characteristics. perfumerflavorist.com The synthesis of these compounds can be achieved through the reaction of this compound with a corresponding alkyl halide in the presence of a base. For instance, furfuryl propyl disulfide can be prepared by reacting the sodium salt of this compound (formed by treating this compound with a base) with propyl halide. tandfonline.comgoogle.com This nucleophilic substitution reaction yields the mixed disulfide. tandfonline.com

The general synthetic approach involves the conversion of this compound into its more reactive thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This method allows for the introduction of various alkyl groups, leading to a diverse range of mixed disulfides with unique sensory properties. tandfonline.com

Inclusion Complex Formation

To enhance stability and control the release of its potent aroma, this compound can be encapsulated within host molecules, a process known as inclusion complex formation. icm.edu.plicm.edu.pldntb.gov.ua

β-Cyclodextrin, a cyclic oligosaccharide, is a commonly used host for forming inclusion complexes with this compound. icm.edu.plicm.edu.pldntb.gov.ua The synthesis is typically carried out using a precipitation method where this compound and β-cyclodextrin are mixed in an aqueous solution. icm.edu.pl The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the nonpolar this compound molecule, leading to the formation of a stable complex. icm.edu.plicm.edu.pl The formation of this complex has been confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), which show characteristic changes upon complexation. icm.edu.plicm.edu.pl

This encapsulation significantly improves the thermal stability of this compound. icm.edu.pldntb.gov.ua Thermogravimetric analysis (TGA) has demonstrated that while free this compound decomposes at lower temperatures, the β-cyclodextrin inclusion complex remains stable up to higher temperatures.

Molecular mechanics (MM) and specifically MM2 calculations have been employed to investigate the geometry and binding energy of the this compound-β-cyclodextrin inclusion complex. icm.edu.plicm.edu.pl These computational methods help in understanding the most stable orientation of the guest molecule (this compound) within the host cavity (β-cyclodextrin). icm.edu.pl

Below is a table summarizing the binding energies of this compound and other related compounds with β-cyclodextrin as determined by MM2 calculations.

Guest MoleculeHost MoleculeCalculated Binding Energy (kJ mol⁻¹)
This compoundβ-Cyclodextrin-77.0 icm.edu.plicm.edu.pldntb.gov.uaresearchgate.net
Geranial-monochlorotriazinylβ-Cyclodextrin-135.2 icm.edu.pl
Difurfuryl Disulfideβ-Cyclodextrin-162 icm.edu.pl
Neral-momochlorotriazinyβ-Cyclodextrin-143 icm.edu.pl
Menthol-HPβ-Cyclodextrin-127 icm.edu.pl
Synthesis with β-Cyclodextrin.

Reactions with Aldehydes and Ketones

Thiols like this compound readily react with aldehydes and ketones to form thioacetals and thioketals, respectively. britannica.com These reactions are analogous to the formation of acetals and ketals from alcohols but often result in more stable products. britannica.com The reaction of this compound with aldehydes or ketones in the presence of gaseous hydrogen chloride has been reported to produce difurfuryl mercaptoles. tandfonline.com These derivatives have been noted for their interesting flavor profiles. tandfonline.com

The general mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon of the aldehyde or ketone. This reaction is often acid-catalyzed. britannica.com The resulting thioacetals and thioketals can be valuable as protecting groups in organic synthesis due to their stability. britannica.com

Metal-Ligand Complexation Studies

The thiol group in this compound can act as a ligand, coordinating with various metal ions to form metal complexes. britannica.comnih.gov Thiols, in general, form stable complexes with heavy metal ions such as those of mercury, lead, silver, and copper, forming mercaptides. britannica.com The ability of volatile molecules that are good ligands for metal ions to have strong smells suggests a potential role for metals in olfaction. nih.gov While specific studies on the synthesis and characterization of a wide range of this compound-metal complexes are not extensively detailed in the provided context, the general reactivity of thiols points to this possibility. britannica.com The formation of such complexes can influence the chemical properties and reactivity of this compound.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its stability and reactivity. One significant area of investigation has been its degradation under oxidative conditions.

Studies using Fenton-type reaction systems, which generate hydroxyl radicals, have shown that this compound degrades readily. researchgate.netacs.orgimreblank.ch The primary volatile degradation product identified is difurfuryl disulfide, formed through the dimerization of this compound. researchgate.netacs.orgimreblank.ch This indicates that oxidation of the thiol group to form a disulfide bond is a key degradation pathway. nih.gov

Electron paramagnetic resonance (EPR) spectroscopy has been used to identify the radical species involved in these reactions. researchgate.netacs.org These studies have detected the presence of hydroxyl and carbon-centered radicals. researchgate.netacs.org While direct evidence for sulfur-centered radicals was not observed in spin-trapping experiments at room temperature, a sulfur-containing radical was detected at low temperatures (77 K) without spin traps. imreblank.ch The proposed mechanism involves the reaction of hydroxyl radicals with this compound, leading to the formation of various degradation products, including both volatile and non-volatile compounds. researchgate.netacs.org

The table below outlines the key findings from mechanistic investigations of this compound degradation.

Reaction ConditionKey FindingsMajor ProductsAnalytical Techniques
Fenton-type reactionRapid degradation (up to 90% in 1 hr at 37°C). researchgate.netacs.orgimreblank.chDifurfuryl disulfide, non-volatile compounds. researchgate.netacs.orgimreblank.chGC-MS, EPR Spectroscopy. researchgate.netacs.org
Thermal degradation in aqueous solutionpH-dependent degradation, higher pH and temperature increase degradation. nih.govDifurfuryl disulfide, furfural, furfuryl alcohol. nih.govNot specified

Elucidation of Reaction Mechanisms in Organic Synthesis.

The synthesis of this compound can be achieved through various routes, with the acid-catalyzed reaction of furfuryl alcohol and thiourea being a prominent method. smolecule.comechemcom.com The mechanism of this reaction involves several key steps. Initially, the hydroxyl group of furfuryl alcohol is protonated by an acid, leading to the formation of an oxonium ion. Subsequently, a water molecule is eliminated, resulting in the generation of a furfuryl carbocation. echemcom.com This carbocation is then attacked by the sulfur atom of thiourea, a nucleophile, to form a 2-(furan-2-ylmethyl)isothiouronium ion intermediate. echemcom.com Finally, alkaline hydrolysis of this intermediate liberates the furan-2-yl methanethiolate (B1210775) ion, which upon protonation, yields this compound. echemcom.com

Another established synthetic pathway involves the reaction of furfural with ammonium hydrogen sulfide. This process first produces bis(furylmethyl) disulfide, which is subsequently reduced to obtain this compound. smolecule.com A more direct, albeit potentially challenging, method is the reaction of furfuryl chloride with thiourea, followed by the decomposition of the resulting intermediate. smolecule.com It has been noted that preparing this compound via the classical method using furfuryl chloride and potassium sulfide is not effective. orgsyn.org

This compound itself participates in various chemical transformations. Under oxidative conditions, particularly in the presence of Fenton-type reagents (hydrogen peroxide and iron), it undergoes significant degradation. smolecule.comsigmaaldrich.comacs.org The primary mechanism involves the generation of hydroxyl radicals (•OH) which readily react with this compound. acs.orgnih.gov This leads to the formation of various degradation products, with difurfuryl disulfide being a major volatile product. nih.govresearchgate.net Electron paramagnetic resonance (EPR) studies have indicated the formation of both hydroxyl and carbon-centered radicals during this process. acs.orgresearchgate.net The carbon-centered radicals are likely secondary products arising from the reaction of •OH with organic molecules, most notably this compound itself. acs.org While direct evidence for sulfur-centered radicals was not observed in spin-trapping experiments, a sulfur-containing radical was detected at low temperatures (77 K) without spin traps. acs.org

The compound is also known to polymerize when heated in the presence of mineral acids. smolecule.com Furthermore, it can form inclusion complexes with molecules like β-cyclodextrin, which can enhance its stability. smolecule.com

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide valuable insights into the stability and reactivity of this compound under various conditions. Research on the degradation of this compound in model Fenton-type reaction systems has demonstrated the temperature dependency of the reaction. nih.govresearchgate.net

In one study, the degradation of this compound was significantly higher at 37°C compared to room temperature. After just one hour, a 90% loss of this compound was observed at 37°C, while the loss was only 20% at room temperature. nih.gov This indicates a strong positive correlation between temperature and the rate of degradation. The study also highlighted the crucial role of iron (II) in catalyzing the reductive cleavage of the O-O bond in hydrogen peroxide to generate the highly reactive hydroxyl radicals, which are key to the degradation process. nih.gov The degradation rate was found to be positively correlated with the activity of these hydroxyl radicals. researchgate.net

The following table summarizes the degradation of this compound under different conditions in a Fenton-type reaction system:

Temperature (°C)Reaction Time (hours)Degradation (%)Key FindingReference
37190Significant degradation at physiological temperature. nih.govresearchgate.net
22 (Room Temp)120Degradation is temperature-dependent. nih.gov

While specific kinetic and thermodynamic data such as rate constants, activation energies, and enthalpy of formation for many reactions involving this compound are not extensively detailed in the provided search results, studies on analogous furan compounds provide some context. For instance, a study on the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides revealed that at lower temperatures (40°C or below), the reaction is under kinetic control, favoring the formation of the endo product. mdpi.comsemanticscholar.org At higher temperatures (60°C or above), thermodynamic control becomes dominant, allowing for the conversion of the kinetically favored endo product to the more stable exo isomer. mdpi.comsemanticscholar.org This transition from kinetic to thermodynamic control is a common feature in reactions involving furan derivatives and highlights the importance of temperature in dictating product distribution. semanticscholar.org

Iii. Analytical Chemistry of Furfuryl Mercaptan

Chromatographic Techniques for Furfuryl Mercaptan Analysis

Chromatography is the principal methodology for separating and analyzing this compound from various sample types. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most powerful and commonly employed techniques.

Gas chromatography is exceptionally well-suited for the analysis of volatile compounds like this compound. The choice of detector is crucial and is determined by the analytical goal, whether it is quantification or structural identification.

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantifying this compound. imreblank.ch The FID offers high sensitivity towards organic compounds and a wide linear range, making it ideal for determining the concentration of this thiol. In one study, GC-FID was used to monitor the stability of this compound in aqueous solutions over time. imreblank.ch By using an internal standard, such as benzyl (B1604629) mercaptan, precise quantification can be achieved. imreblank.ch The response factor, which relates the detector's signal to the concentration of the analyte, is determined experimentally by analyzing standard solutions of known concentrations. imreblank.ch

Table 1: Example of GC-FID Quantification Parameters for this compound and Related Compounds

CompoundInternal StandardResponse Factor
This compoundBenzyl mercaptan1.57
Difurfuryl monosulfideBenzyl mercaptan1.49
Difurfuryl disulfideBenzyl mercaptan1.66

Data sourced from a study on the degradation of this compound. imreblank.ch

Other detectors, such as the Pulsed Flame Photometric Detector (PFPD), which is specific for sulfur-containing compounds, have also been successfully used for the quantification of this compound in complex samples like fermented raspberry beverages. uminho.pt

For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. nih.gov As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for positive identification. nih.gov The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 114) and a base peak at m/z 81, corresponding to the furfuryl moiety. imreblank.chnih.gov This technique is powerful enough to distinguish this compound from other co-eluting compounds and to identify its degradation products in stability studies. imreblank.chacs.org Comprehensive GC-MS analysis has been used to identify this compound in Maillard reaction products and various foods, including spiced beef. semanticscholar.orgspkx.net.cn

Table 2: Characteristic Mass Spectrometry Data (EI-B) for this compound

Spectra IDInstrument TypeIonization ModeTop 5 Peaks (m/z)
29439EI-Bpositive81.0, 53.0, 114.0, 27.0, 45.0

Data sourced from the PubChem database. nih.gov

While GC is common for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile derivatives or when analyzing trace amounts in complex liquid matrices like wine. nih.govacs.org The direct analysis of thiols like this compound by HPLC can be challenging due to their reactivity and potential for oxidation. nih.gov To overcome this, a derivatization step is often employed prior to analysis. nih.gov Reagents such as 4,4'-dithiodipyridine (DTDP) react rapidly with thiols at typical wine pH to form stable derivatives that can be effectively separated and detected by HPLC-MS/MS. nih.govacs.org This approach provides excellent sensitivity and accuracy, rivaling more traditional GC-based methods. nih.gov

For ultimate sensitivity and selectivity in trace analysis, High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is utilized. nih.govfrontiersin.org This technique was successfully applied to quantify this compound in coffee powder. nih.govresearchgate.net In this method, a derivatization agent, such as ebselen, reacts selectively with the thiol group. frontiersin.orgresearchgate.net The resulting derivative is then analyzed by HPLC-HRMS. HRMS provides highly accurate mass measurements, which not only confirms the elemental composition of the molecule but also helps to eliminate interferences from the complex sample matrix, enabling reliable quantification at very low levels. nih.govfrontiersin.org

Headspace analysis is a solvent-free sample preparation technique ideal for analyzing volatile and semi-volatile compounds like this compound in solid or liquid samples. researchgate.net This method involves analyzing the vapor phase in equilibrium with the sample. Static headspace analysis coupled with gas chromatography-olfactometry (GCO) has been used to evaluate the sensory contribution of this compound in food flavorings. imreblank.ch For enhanced sensitivity, headspace solid-phase microextraction (HS-SPME) is often employed. researchgate.net In HS-SPME, a coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis. This technique has been used to study the aroma profile of coffee, where this compound is a key component. researchgate.net

Headspace Analysis Methods.

Solid-Phase Microextraction (SPME) Coupled with GC

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique frequently coupled with Gas Chromatography (GC) for the analysis of volatile compounds like this compound. acs.org In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber, which is then directly inserted into the hot injector of a GC for thermal desorption and subsequent analysis. acs.org

The choice of fiber coating is critical for the efficient extraction of target analytes. For the analysis of furans and related compounds, including this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often favored due to its broad applicability for volatile and semi-volatile compounds. nih.govacs.org

A reliable and sensitive method was developed to quantify free 2-furfurylthiol (2-FFT) in coffee brew using SPME-GC-MS. researchgate.net The method's limit of quantification (LOQ) was 3.0 μg/L, with average recovery rates between 86.8% and 106.2% at various spiked concentrations. researchgate.net This study highlighted differences in free 2-FFT concentrations between coffee varieties, with Robusta coffee brew showing higher levels than Arabica coffee brews. researchgate.net

The following table summarizes typical parameters for HS-SPME-GC analysis of this compound:

ParameterValue/ConditionSource
SPME Fiber DVB/CAR/PDMS nih.govacs.org
Incubation/Extraction Temp. 35 °C acs.org
Incubation/Extraction Time 30 min acs.org
Desorption Temperature 250 °C acs.org
Desorption Time 20 min acs.org
GC Column Stabilwax-DA (polar) acs.org
Carrier Gas Helium acs.org
Detection Mass Spectrometry (MS) nih.govacs.org

Sample Preparation and Extraction Methodologies

Due to the complexity of food matrices and the often trace-level concentrations of this compound, appropriate sample preparation and extraction are paramount for accurate analysis.

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile and semi-volatile compounds from complex food matrices. acs.orgnih.gov It operates under high vacuum, which allows for distillation at low temperatures (e.g., 25-45 °C), thereby minimizing the thermal degradation of labile compounds like this compound and preventing the formation of artifacts. acs.orgkiriyama.co.jp The process involves the extraction of the sample with a suitable solvent, followed by the SAFE distillation to separate the volatile fraction from non-volatile components. acs.org While effective, SAFE can be time-intensive and require larger sample volumes compared to techniques like SPME. nih.gov

Selective extraction methods are designed to isolate specific classes of compounds from a complex mixture. For thiols like this compound, techniques based on their affinity for certain metal ions have been employed. One such method involves the use of p-hydroxymercuribenzoic acid (pHMB). acs.orgfrontiersin.org Thiols react with pHMB to form stable complexes. acs.org These complexes can be isolated, and the thiols can then be released for analysis. frontiersin.org However, the use of organomercury reagents is hazardous, and the procedure can be laborious and time-consuming. frontiersin.org

This compound is susceptible to oxidation and thermal degradation, which can complicate its analysis. ub.edu Derivatization is a chemical modification technique used to convert the analyte into a more stable and easily detectable form. nih.govfrontiersin.org For thiols, derivatization typically targets the sulfhydryl (-SH) group, forming a less volatile and more thermally stable derivative suitable for GC analysis or a derivative that enhances detection in liquid chromatography (LC). nih.govfrontiersin.org

Several reagents are used for the derivatization of this compound and other thiols:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with thiols in the presence of a base to form stable PFBBr derivatives. nih.govfrontiersin.orgmdpi.com This not only stabilizes the thiol but also introduces a polyfluorinated group, which enhances sensitivity in GC analysis, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.govmdpi.comresearchgate.net The derivatization of volatile thiols in wine with PFBBr has been evaluated in various formats, including automated headspace on-fiber derivatization. frontiersin.orgmdpi.com

4,4'-dithiodipyridine (DTDP): DTDP reacts rapidly and selectively with thiols at the natural pH of matrices like wine, forming stable disulfide derivatives. nih.govfrontiersin.orgresearchgate.net This method, often coupled with solid-phase extraction (SPE) and HPLC-MS/MS analysis, has shown excellent results with low detection limits for this compound, in the range of 0.7–1.5 ng/L. nih.govfrontiersin.org

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one): This selenium-containing reagent allows for a fast, single-step derivatization and extraction of thiols from various matrices, including coffee. nih.govub.eduresearchgate.net The resulting derivatives are analyzed by HPLC coupled with high-resolution mass spectrometry (HRMS). nih.govfrontiersin.org This method is valued for its efficiency and minimal sample manipulation. ub.eduresearchgate.net

The following table summarizes common derivatization reagents for this compound:

Derivatization ReagentAnalytical TechniqueAdvantagesSource
Pentafluorobenzyl bromide (PFBBr) GC-MS (NCI)Stabilizes thiol, enhances detection nih.govfrontiersin.orgmdpi.com
4,4'-dithiodipyridine (DTDP) HPLC-MS/MSRapid reaction at wine pH, stable derivatives, low detection limits nih.govfrontiersin.orgresearchgate.net
Ebselen HPLC-HRMSFast, single-step reaction, minimal sample handling nih.govub.eduresearchgate.net
Selective Extraction Techniques.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation by the sample, and the resulting spectrum is a unique molecular "fingerprint". universallab.org The identification of this compound can be confirmed by comparing its FTIR spectrum with that of a known standard. core.ac.uk

The FTIR spectrum of this compound exhibits characteristic absorption peaks corresponding to its specific chemical bonds. Analysis of the spectrum allows for the identification of the furan (B31954) ring, the methylene (B1212753) group, and the thiol group.

The table below details the main absorption bands observed in the FTIR spectrum of this compound and their corresponding assignments.

Wavenumber (cm⁻¹)Functional GroupVibration TypeSource
~3132=C-H (furan ring)Stretching researchgate.net
~2930-CH₂- (methylene)Asymmetric Stretching chemicalbook.com
~2850-CH₂- (methylene)Symmetric Stretching researchgate.net
~2560S-H (thiol)Stretching chemicalbook.com
~1504C=C (furan ring)Stretching chemicalbook.com
~1012C-O-C (furan ring)Stretching chemicalbook.com
~735C-H (furan ring)Out-of-plane Bending chemicalbook.com

Note: The exact peak positions can vary slightly depending on the sample state (neat liquid, solution) and the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons of the furan ring, the methylene group, and the thiol group. Data obtained from various sources using different instruments and solvents show consistent patterns. nih.govchemicalbook.comchemicalbook.com

In deuterated chloroform (B151607) (CDCl₃), the chemical shifts (δ) are typically observed in specific regions. nih.govchemicalbook.com The protons on the furan ring appear as multiplets due to spin-spin coupling. chemicalbook.comchemicalbook.com The proton at position 5 of the furan ring (adjacent to the oxygen) typically resonates at the lowest field (highest ppm value) of the ring protons. chemicalbook.comchemicalbook.com The methylene protons (CH₂) adjacent to the sulfur atom show a distinct signal, often a triplet if coupled with the thiol proton, while the thiol proton (SH) itself presents a signal that can vary in position and multiplicity depending on concentration and solvent. chemicalbook.comchemicalbook.com

¹H NMR Spectral Data for this compound

Assignment Chemical Shift (ppm) in CDCl₃ (89.56 MHz) Coupling Constants (Hz)
H-5 7.331 J(A,B) = 1.9
H-3 6.289 J(A,C) = 0.9
H-4 6.164 J(B,C) = 3.2
-CH₂- 3.726 J(D,E) = 7.7
-SH 1.90

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. Each unique carbon atom in the structure gives a distinct signal.

The spectrum, typically recorded in CDCl₃, shows signals for the four distinct carbon atoms of the furan ring and the one carbon of the methylene group. nih.gov The carbon atoms of the furan ring attached to the oxygen and the methylene group have characteristic chemical shifts. nih.gov

¹³C NMR Spectral Data for this compound

Assignment Chemical Shift (ppm) in CDCl₃ (25.16 MHz)
C2 153.57
C5 141.88
C3 110.45
C4 106.23
-CH₂- 20.91

Data sourced from PubChem. nih.gov

1H NMR Spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying it in complex mixtures. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of volatile compounds like this compound. nih.gov

In electron impact (EI) mass spectrometry, this compound (molecular weight: 114.17 g/mol ) undergoes fragmentation, producing a characteristic pattern of ions. nih.govchemicalbook.com The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 114. nih.govchemicalbook.com The most abundant fragment ion is typically found at m/z 81, which corresponds to the furfuryl cation, formed by the loss of the SH radical. nih.govchemicalbook.com Other significant peaks are often observed at m/z 53 and 39, representing further fragmentation of the furan ring. nih.gov

Key Mass Spectrometry Data for this compound (EI-MS)

m/z Relative Intensity (%) Proposed Fragment
114 21.7 - 38.14 [C₅H₆OS]⁺ (Molecular Ion)
81 100 [C₅H₅O]⁺ (Furfuryl cation)
53 45.4 - 77.79 [C₄H₅]⁺
39 4.8 [C₃H₃]⁺

Data compiled from PubChem and ChemicalBook. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with great confidence. researchgate.netmeasurlabs.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS can confirm its elemental composition as C₅H₆OS by measuring its exact mass to several decimal places. researchgate.net This level of precision is crucial for the unambiguous identification of unknowns in complex samples, such as food and environmental matrices. researchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for HRMS analysis. researchgate.net

X-Ray Diffraction (XRD) for Crystalline Derivatives and Complexes

While this compound is a liquid at room temperature, X-ray Diffraction (XRD) can be employed to determine the three-dimensional structure of its crystalline derivatives or inclusion complexes. nih.govresearchgate.net For instance, studies have been conducted on the inclusion complex of this compound with β-cyclodextrin. researchgate.neticm.edu.plicm.edu.pl Changes in the XRD patterns of β-cyclodextrin upon the inclusion of this compound provide evidence for the formation of the complex. researchgate.neticm.edu.pl The diffraction pattern of the complex will differ significantly from that of the physical mixture of the two components, indicating the formation of a new crystalline structure. researchgate.net This technique is instrumental in understanding how the encapsulation of this compound can enhance its stability. researchgate.neticm.edu.pl

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. imreblank.chbruker.com In the context of this compound chemistry, EPR has been used to investigate its degradation pathways, particularly under oxidative stress conditions like those found in Fenton-type reactions. imreblank.chacs.org

Studies have shown that the degradation of this compound can generate various radical species. imreblank.chacs.org Using spin trapping agents like 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO), EPR spectroscopy has successfully identified the formation of hydroxyl (•OH) and carbon-centered radicals during the oxidative degradation of this compound. imreblank.chimreblank.ch While sulfur-centered radicals (thiyl radicals) were anticipated as primary intermediates, their direct detection in fluid solutions at room temperature proved challenging, suggesting they are transient. imreblank.chacs.org However, measurements at low temperatures (77 K) in the absence of spin traps have provided evidence for the presence of a sulfur-containing radical, confirming the involvement of sulfur-centered species in the degradation mechanism. imreblank.chacs.org

Thermal Analysis Techniques

Thermal analysis provides critical insights into the thermal stability and decomposition behavior of this compound. These methods are particularly valuable for evaluating the effectiveness of encapsulation techniques designed to enhance its stability.

Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of this compound and its inclusion complexes. Pure this compound is relatively unstable upon heating. icm.edu.pl However, when encapsulated within a host molecule like β-cyclodextrin, its thermal stability is significantly improved. icm.edu.plicm.edu.pl

TGA studies demonstrate that the formation of a this compound-β-cyclodextrin inclusion complex enhances the thermal stability of the mercaptan. icm.edu.plicm.edu.plresearchgate.net While free this compound exhibits mass loss at lower temperatures, the inclusion complex shows delayed decomposition, with significant mass loss occurring at much higher temperatures. Specifically, the decomposition of the complex is delayed until approximately 250°C. The analysis of the mass loss as a function of temperature allows for the characterization of the release kinetics of this compound from the cyclodextrin (B1172386) cavity. icm.edu.plicm.edu.pl This enhanced stability is crucial for applications where a long-lasting effect or controlled release upon heating is desired. icm.edu.plicm.edu.pl

Below is a data table summarizing the thermal stability of free this compound versus its β-cyclodextrin inclusion complex based on TGA findings.

SampleDecomposition Temperature (°C)
This compound (Free)~155
This compound-β-cyclodextrin Inclusion Complex~250

Computational Chemistry in Analytical Interpretation

Computational chemistry serves as a powerful tool to complement experimental data, offering molecular-level insights into the structure, stability, and interactions of this compound.

Molecular Mechanics (MM), specifically the MM2 force field, is employed to investigate the formation and stability of this compound inclusion complexes at a molecular level. icm.edu.plicm.edu.pl These calculations are used to optimize the geometry of the host-guest complex and to determine the binding energy, which is a measure of the stability of the complex. icm.edu.plicm.edu.pl

For the this compound-β-cyclodextrin inclusion complex, MM2 calculations have been used to simulate the encapsulation process and identify the most stable configuration. icm.edu.plicm.edu.pl By systematically changing the position of the this compound molecule within the β-cyclodextrin cavity, the structure with the minimum energy can be determined. icm.edu.plicm.edu.pl Research has shown a minimum binding energy of –77.0 kJ mol⁻¹ for the this compound-β-cyclodextrin inclusion complex, indicating a stable association. icm.edu.plicm.edu.plresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net The more negative the binding energy, the more stable the inclusion complex. icm.edu.pl

The following table presents binding energies calculated for this compound inclusion complexes.

ComplexCalculation MethodBinding Energy (kJ mol⁻¹)
This compound-β-cyclodextrinMM2-77.0
This compound-β-cyclodextrinMM2-23.8

Quantum chemical calculations provide a deeper understanding of the electronic structure, spectroscopic properties, and conformational landscape of this compound and its complexes.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying this compound. DFT calculations, often with dispersion corrections (e.g., B3LYP-D3(BJ)), are used to predict the geometries of different conformers and their relative energies. researchgate.netresearchgate.net These theoretical predictions are crucial for interpreting experimental spectroscopic data, such as that obtained from microwave spectroscopy. researchgate.netresearchgate.net For instance, DFT has been used to study the monohydrated dimers of this compound, helping to identify the different isomers present in a supersonic jet expansion. researchgate.net The calculations can also predict binding energies; for example, the binding energy for the this compound-water dimer is predicted to be around 12 kJ mol⁻¹ weaker than that of the furfuryl alcohol hydrate (B1144303). researchgate.netresearchgate.net Furthermore, DFT methods are employed to investigate the structural and electronic properties of this compound derivatives, supporting experimental findings on their chemical behavior. researchgate.netuobaghdad.edu.iqnanobe.org

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing and understanding the nature of non-covalent interactions within molecular complexes. SAPT(0), a computationally efficient level of theory, decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. researchgate.net

In the study of this compound-water dimers, SAPT(0) energy decomposition reveals that the non-covalent interactions are predominantly electrostatic in nature. researchgate.netresearchgate.net However, there is also a significant contribution from dispersion forces. researchgate.netresearchgate.net When comparing the two observed isomers of the this compound-water complex, the isomer with the weaker O(w)-H···S interaction exhibits a larger dispersion component. researchgate.netresearchgate.net This detailed energy breakdown provides valuable insights into the fundamental forces driving the formation and stability of these complexes.

The table below shows the SAPT(0) energy decomposition for the this compound-water dimer, highlighting the contributions of different forces to the total binding energy.

Interaction ComponentContribution to Binding Energy
ElectrostaticsDominant
DispersionSignificant, increases in weaker interacting isomers
ExchangeRepulsive
InductionAttractive

Iv. Formation Mechanisms and Degradation Pathways of Furfuryl Mercaptan

Formation Mechanisms in Thermal Processes

The generation of furfuryl mercaptan is intricately linked to heat-induced reactions, most notably the Maillard reaction and pyrolysis. These processes transform simpler precursor molecules into the complex aromatic compound.

The Maillard reaction, a non-enzymatic browning reaction, is a cornerstone of this compound formation. smolecule.comlatu.org.uy This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures.

The synthesis of this compound via the Maillard reaction involves several key precursors and intermediates. The primary building blocks are sugars and the sulfur-containing amino acid, L-cysteine. frontiersin.org

Through a series of steps, sugars like glucose and ribose are dehydrated to form furfural (B47365). latu.org.uyfrontiersin.org Furfural can then be reduced to generate 2-furfuryl alcohol. frontiersin.org Concurrently, L-cysteine undergoes pyrolysis to produce hydrogen sulfide (B99878) (H2S). frontiersin.org The crucial final step involves the reaction of 2-furfuryl alcohol with H2S, which results in the formation of this compound. frontiersin.orgnih.gov Studies have indicated that the reaction of furfural with H2S can yield this compound more efficiently than the reaction between furfural and L-cysteine directly, likely because H2S is a direct hydrolysis product of L-cysteine. frontiersin.orgnih.gov

Key precursors and intermediates in the Maillard reaction pathway leading to this compound are summarized below:

Precursor/IntermediateRole
L-Cysteine Provides the essential sulfur atom and serves as a source of hydrogen sulfide (H2S) upon heating. frontiersin.org
Glucose A hexose (B10828440) sugar that can dehydrate to form furfural. frontiersin.org
Ribose A pentose (B10789219) sugar that also serves as a precursor to furfural. frontiersin.org
Furfural A key intermediate formed from the dehydration of sugars. frontiersin.orgnih.gov
2-Furfuryl alcohol An important intermediate formed from the reduction of furfural. frontiersin.orgresearchgate.net
Hydrogen Sulfide (H2S) Reacts with 2-furfuryl alcohol to form this compound. frontiersin.orgnih.gov

The type of sugar utilized in the Maillard reaction significantly impacts the yield of this compound. frontiersin.org Pentoses, such as ribose and xylose, generally lead to a higher concentration of this compound compared to hexoses like glucose. frontiersin.org This is attributed to the more efficient production of furfural from the dehydration of pentoses. frontiersin.org L-cysteine is the primary amino acid involved, acting as the sulfur donor. frontiersin.org

The formation of this compound is highly dependent on the reaction conditions.

Temperature: Higher temperatures generally favor the formation of this compound. acs.orgacs.org Kinetic studies have shown that its generation has a high activation energy, indicating that high-temperature conditions are optimal. For instance, in model systems of xylose and cysteine, the optimal temperature for producing this compound was found to be around 183.80 °C. smolecule.com

pH: The pH of the reaction environment also plays a critical role. Acidic conditions (pH below 7) promote the 1,2-enolization pathway in the Maillard reaction, which leads to the formation of furfural, a key precursor. latu.org.uy Some studies suggest that the formation of flavor-significant mercaptans occurs readily at an acidic pH. researchgate.net However, other research indicates that higher pH levels (5.0-7.0) can significantly reduce the concentration of this compound during heat processing. nih.gov The degradation of cysteine to release hydrogen sulfide is also pH-dependent, with the rate increasing at higher pH values. acs.org

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is another significant pathway for the formation of this compound, particularly during processes like coffee roasting. During pyrolysis, complex organic matter is broken down into smaller, volatile compounds.

The thermochemical reactions involved in pyrolysis mirror those in the Maillard reaction, with the key step being the reaction between a furan (B31954) ring source and a sulfur source. For example, the pyrolysis of L-cysteine provides the necessary hydrogen sulfide. frontiersin.org This can then react with furfuryl alcohol, a product of sugar degradation, to form this compound. frontiersin.orgresearchgate.net

Maillard Reaction Pathways.

Role of Sugars and Amino Acids.

Degradation Mechanisms

This compound is an unstable compound susceptible to degradation through various mechanisms, which can impact the aroma profile of products where it is present. nih.govicm.edu.pl

One of the primary degradation pathways is oxidation. nih.gov this compound can be readily oxidized to form difurfuryl disulfide, especially in the presence of oxygen. nih.govimreblank.ch This process can be accelerated by heat. nih.gov

Fenton-type reactions, which involve hydrogen peroxide and iron ions, can also lead to significant degradation of this compound. smolecule.comimreblank.chacs.org Studies have shown that under these conditions, up to 90% of this compound can be degraded within an hour at 37°C. smolecule.comimreblank.chacs.org The main volatile degradation products are dimers of this compound, with difurfuryl disulfide being the most prominent. imreblank.chacs.orgnih.gov These reactions proceed through the formation of highly reactive hydroxyl radicals. imreblank.chacs.org

Additionally, this compound is known to be unstable in the presence of melanoidins, the brown polymers formed during the later stages of the Maillard reaction. icm.edu.pl Melanoidins can promote the degradation of this compound, leading to a decrease in its concentration over time. icm.edu.pl It can also react with other compounds, such as hydroxyhydroquinone. icm.edu.pl Furthermore, in the presence of mineral acids, this compound can undergo polymerization when heated. smolecule.comicm.edu.pl

The table below summarizes the major degradation products of this compound.

Degradation ProductFormation Pathway
Difurfuryl disulfide Oxidation, Fenton-type reactions, thermal degradation. nih.govimreblank.ch
Furfural Thermal degradation. nih.gov
Furfuryl alcohol Thermal degradation. nih.gov
Polymers Heating in the presence of mineral acids. smolecule.comicm.edu.pl

Oxidative Degradation

The oxidative degradation of this compound is a significant pathway leading to its loss, particularly in aqueous environments such as coffee brews. This process is often mediated by reactive oxygen species and can be catalyzed by the presence of transition metals.

Fenton-type reactions are a major contributor to the degradation of this compound. acs.orgsmolecule.comnih.gov These reactions involve hydrogen peroxide and a transition metal catalyst, typically iron, which work in concert to generate highly reactive hydroxyl radicals. mdpi.comd-nb.info Studies have demonstrated that this compound readily degrades under these conditions, with degradation rates reaching up to 90% within one hour at 37°C. acs.orgsmolecule.comnih.govimreblank.chresearchgate.net The extent of degradation is influenced by factors such as temperature and the presence of other reagents. acs.orgnih.govimreblank.chresearchgate.net For instance, the degradation is significantly lower at room temperature (22°C) or when components of the Fenton system are absent. acs.orgnih.govimreblank.ch

Hydrogen peroxide (H₂O₂) and transition metals, particularly iron (Fe), are the core components of the Fenton reaction. mdpi.comd-nb.infoacs.org In this system, ferrous iron (Fe²⁺) reacts with H₂O₂ to produce hydroxyl radicals (•OH), a highly potent oxidizing agent. mdpi.comimreblank.chimreblank.ch The efficiency of this process can be enhanced by substances like ascorbic acid, which can reduce ferric iron (Fe³⁺) back to Fe²⁺, thus perpetuating the reaction cycle. imreblank.chacs.org The presence of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also play a role by keeping the iron solubilized. imreblank.chacs.org Research indicates that the combination of H₂O₂ and the Fe(III)/ascorbic acid system leads to a substantial loss of this compound, with studies reporting around an 80% decrease. acs.org The effectiveness of the Fenton reaction is dependent on the specific transition metal used, with iron being more effective than manganese or copper, likely due to its facile redox cycling between Fe(II) and Fe(III) states. imreblank.ch

Table 1: Impact of Different Reagents on this compound Degradation

Reagent Combination Degradation Percentage Reference
Complete Fenton System (Fe, H₂O₂, Ascorbic Acid, EDTA) at 37°C Up to 90% acs.orgsmolecule.comnih.govimreblank.chresearchgate.net
Complete Fenton System at 22°C 10-20% imreblank.ch
System without H₂O₂ Negligible imreblank.ch
System without Iron 5-10% imreblank.ch

This table provides an interactive summary of the degradation of this compound under various Fenton-type reaction conditions.

The hallmark of the Fenton reaction is the generation of hydroxyl radicals (•OH). mdpi.comimreblank.chimreblank.ch These radicals are extremely reactive and can abstract hydrogen atoms from organic molecules, initiating a cascade of further reactions. imreblank.ch Electron paramagnetic resonance (EPR) spectroscopy, using spin traps, has been instrumental in detecting the formation of hydroxyl radicals in model systems containing this compound. acs.orgnih.govimreblank.chresearchgate.netacs.org In addition to hydroxyl radicals, the formation of carbon-centered radicals has also been identified. acs.orgnih.govimreblank.chresearchgate.netacs.org It is proposed that these carbon-centered radicals are secondary products, arising from the reaction of the primary hydroxyl radicals with organic molecules present in the system, with the reaction involving this compound itself being of significant importance. acs.orgnih.govimreblank.chresearchgate.net While the formation of sulfur-centered radicals is anticipated as an initial step in the oxidation of the thiol group, direct evidence for their presence has been elusive in spin-trapping experiments at ambient temperatures, though a sulfur-containing radical has been detected at the much lower temperature of 77 K. acs.orgnih.govimreblank.chresearchgate.net

The degradation of this compound in Fenton-type systems yields a variety of products, both volatile and nonvolatile. acs.orgimreblank.ch Among the volatile products, dimers of this compound are predominant, with difurfuryl disulfide being the major compound identified. acs.orgnih.govimreblank.chresearchgate.netacs.org Other polysulfides, such as those with three sulfur atoms (n=3), have also been detected. acs.org These volatile products, however, only account for approximately one-third of the total this compound that is degraded. acs.org A significant portion of the degradation leads to the formation of a complex mixture of nonvolatile compounds, with molecular masses observed in the range of 92 to 510 Da. acs.orgnih.govimreblank.chresearchgate.net

Table 2: Major Degradation Products of this compound in Fenton Systems

Product Name Chemical Formula Molecular Weight ( g/mol ) Classification Reference
Difurfuryl Disulfide C₁₀H₁₀O₂S₂ 226.32 Volatile acs.orgnih.govimreblank.chresearchgate.netacs.org
Difurfuryl Trisulfide C₁₀H₁₀O₂S₃ 258.38 Volatile acs.org

This interactive table details the primary degradation products identified from the oxidative breakdown of this compound.

The hydroxyl radicals generated through Fenton chemistry are key initiators of the degradation of this compound. researchgate.netfrontiersin.org These highly reactive species can induce the formation of dimers, with furfuryl disulfide being a principal oxidation product. researchgate.netfrontiersin.org The rate of this compound degradation has been shown to be directly correlated with the activity of these hydroxyl radicals. frontiersin.org The process involves the initial oxidation of the thiol to a thiyl radical, which then dimerizes to form the disulfide.

Fenton-Type Reaction Systems.
Formation of Hydroxyl and Carbon-Centered Radicals.

Polymerization Reactions

In addition to oxidative degradation, this compound can also undergo polymerization. This process is particularly noted to occur when the compound is heated in the presence of mineral acids. smolecule.com Polymerization can affect the stability and the organoleptic properties of products containing this flavor compound. The mechanism is thought to involve the protonation of the furan ring, creating an electrophilic species that can then react with other this compound molecules, leading to the formation of oligomers and polymers. nih.gov

Catalysis by Mineral Acids and Heat

The formation of this compound can be influenced by the presence of mineral acids and the application of heat. While the Maillard reaction is the primary pathway for its generation in food systems, acid-catalyzed reactions provide an alternative synthetic route. smolecule.comorgsyn.org

Research has shown that this compound and related compounds can be formed from the reaction of furfuryl alcohols, which are products of the Maillard reaction, with sulfur-containing amino acids in an acidic aqueous environment. researchgate.net A proposed mechanism involves the formation of carbocations from the alcohol, which then react with amino acids to produce the final flavor compounds. researchgate.net This process is distinct from the Strecker degradation pathway. researchgate.net

In a laboratory setting, this compound can be synthesized by reacting furfuryl alcohol with thiourea (B124793) in the presence of a strong mineral acid like hydrochloric acid. orgsyn.org This reaction is highly exothermic and proceeds through an S-2-furfurylisothiourea intermediate, which is then decomposed to yield the mercaptan. orgsyn.org It is important to note that under harsh acidic conditions, the furan ring itself can be destroyed. orgsyn.org

Conversely, heat in the presence of mineral acids can also lead to the degradation of this compound through polymerization. smolecule.com This instability can negatively impact its usability and aromatic profile in food products. smolecule.com

Interaction with Melanoidins

Melanoidins, the brown macromolecular products of the Maillard reaction, play a significant role in the stability and degradation of this compound, particularly in coffee. icm.edu.plnih.gov These complex polymers can interact with and bind this compound, leading to a decrease in its free concentration and a subsequent loss of the characteristic coffee aroma, a phenomenon often referred to as aroma staling. icm.edu.plnih.gov

Studies have demonstrated that when this compound is added to a solution containing melanoidins, its concentration can decrease dramatically. icm.edu.plnih.gov For instance, in one study, approximately 50% of the this compound was lost after just 10 minutes of storage in the presence of melanoidins, with almost complete loss after 30 minutes. icm.edu.pl This interaction is believed to involve the covalent binding of the thiol to the melanoidin structure. nih.govresearchgate.net Mechanistic studies suggest that Maillard-derived pyrazinium compounds within the melanoidin structure may be involved in this binding. nih.gov

The interaction is not solely one of simple binding; melanoidins can also promote the chemical degradation of this compound. icm.edu.pl This dual role of binding and promoting degradation makes the interaction with melanoidins a critical factor in the flavor stability of products like brewed coffee. icm.edu.plnih.gov

Influence of pH and Temperature on Stability

The stability of this compound is significantly influenced by environmental factors such as pH and temperature. nih.govsci-hub.se Both higher pH values and elevated temperatures can accelerate its degradation. nih.govsci-hub.se

In studies on coffee brew, the loss of free this compound was found to be greatest at higher pH values across all tested temperatures (20°C, 55°C, and 90°C). sci-hub.se At a pH range of 6-9, almost all free this compound was reversibly bound by the coffee matrix. sci-hub.se Research indicates that at high pH, reversible binding can protect the compound from irreversible losses, whereas at low pH, irreversible losses are more dominant. sci-hub.se

Temperature is a critical factor, with higher temperatures significantly reducing the concentration of this compound. nih.govimreblank.ch In model systems under Fenton-type reaction conditions, a temperature increase from 22°C to 37°C resulted in a drastic increase in degradation, from approximately 20% loss to up to 90% loss within one hour. imreblank.chacs.org The primary volatile degradation product from thermal degradation in an aqueous solution is difurfuryl disulfide. nih.gov

The following table summarizes the degradation of this compound under different conditions in a model system.

Table 1: Degradation of this compound in a Model System After 1 Hour

ConditionTemperatureDegradation (%)Reference
Fenton-type reaction22°C~20% imreblank.ch
Fenton-type reaction37°C~90% imreblank.chacs.org

Protection Strategies against Degradation

Given the inherent instability of this compound, various strategies have been developed to protect it from degradation and control its release, thereby preserving its potent aroma.

A prominent strategy for enhancing the stability of this compound is encapsulation through the formation of inclusion complexes, particularly with cyclodextrins. smolecule.comicm.edu.pl β-cyclodextrin is a commonly used host molecule that can encapsulate the volatile this compound guest molecule within its hydrophobic cavity. smolecule.comicm.edu.pl

This encapsulation provides several benefits:

Enhanced Thermal Stability : The inclusion complex significantly improves the thermal stability of this compound. Thermogravimetric analysis has shown that the complex delays the decomposition of the compound. icm.edu.pl

Controlled Release : Encapsulation allows for a more controlled and sustained release of the aroma compound. smolecule.com

Protection from Degradation : By sequestering the molecule, the complex protects it from interactions with other components, such as melanoidins and oxidizing agents, that would otherwise lead to its degradation. icm.edu.pl

The formation of the this compound-β-cyclodextrin inclusion complex has been confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD). icm.edu.pl Molecular mechanics calculations have been used to model the complex, with a calculated binding energy of –77.0 kJ mol⁻¹, indicating a stable formation. icm.edu.plresearchgate.net

Table 2: Properties of this compound-β-Cyclodextrin Inclusion Complex

PropertyFindingReference
Encapsulation MethodPrecipitation icm.edu.plresearchgate.net
Calculated Binding Energy (MM2)–77.0 kJ mol⁻¹ icm.edu.plresearchgate.net
Effect on Thermal StabilityImproved smolecule.comicm.edu.pl

Derivatization is another effective strategy to enhance the stability of this compound, particularly for analytical purposes, by protecting its reactive thiol group. frontiersin.orgnih.gov This involves chemically modifying the sulfhydryl group to form a more stable derivative that is less susceptible to oxidation and other degradation reactions. nih.gov

Common derivatizing agents for thiols include:

2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) : This reagent reacts with the thiol group and is frequently used in the analysis of volatile thiols. frontiersin.orgnih.govmdpi.com The resulting derivatives are more thermally stable, making them suitable for gas chromatography (GC) analysis. frontiersin.orgnih.gov

4,4'-dithiodipyridine (DTDP) : DTDP is known to react selectively and rapidly with thiols over a wide pH range, including the acidic pH of wine. frontiersin.orgnih.gov This makes it a valuable tool for stabilizing and analyzing this compound in complex matrices. nih.gov

In a recent development, a "switchable flavor compound" (SFC) was created by forming a disulfide bond with the thiol-end of this compound. nih.gov This derivatization strategy was designed to stably bind the flavor compound within a scaffold and release it upon heating to cooking temperatures (150°C). nih.gov This approach demonstrated significantly enhanced stability, with the SFC retaining 93.8% of its weight after 14 days at 37°C, compared to pristine this compound which lost over 93% of its weight under the same conditions. nih.gov This highlights the potential of derivatization not only for analysis but also for creating controlled flavor-release systems in food applications. nih.gov

V. Advanced Research in Biological and Material Science Applications of Furfuryl Mercaptan

Biological Activity and Metabolism

Furfuryl mercaptan, a significant organosulfur compound, has been the subject of advanced research to elucidate its behavior in biological systems and the potential applications of its derivatives. Studies have explored its metabolic fate, antioxidant capabilities, and interactions with large biological molecules.

Research utilizing rat liver models has provided a clear picture of the metabolic processing of this compound. Studies in male Sprague-Dawley rat hepatocytes and liver microsomes have demonstrated that the metabolism of this compound proceeds through a defined, multi-step pathway involving methylation and subsequent oxidation. nih.gov The primary metabolic route involves its conversion into methyl sulphide and methyl sulphoxide derivatives. nih.gov

In biological systems like the rat liver, this compound (FM) is not excreted unchanged but undergoes significant biotransformation. nih.gov The initial step is the methylation of the thiol group to form furfuryl methyl sulphide (FMS). nih.govresearchgate.net This intermediate is then further metabolized through S-oxidation. nih.gov Specifically, rat hepatocytes have been shown to convert this compound into furfuryl methyl sulphoxide (FMSO). nih.gov This oxidation of the sulphide to a sulphoxide represents a key detoxification step. nih.govgdut.edu.cnhuman-exposome.com

The metabolic conversion can be summarized as follows:

Step 1 (Methylation): this compound → Furfuryl Methyl Sulphide (FMS) nih.gov

Step 2 (S-Oxidation): Furfuryl Methyl Sulphide (FMS) → Furfuryl Methyl Sulphoxide (FMSO) nih.gov

The enzymatic machinery responsible for the metabolism of this compound has been identified through detailed microsomal studies. nih.gov The two primary enzyme systems involved are hepatic microsomal thiol methyltransferase and the cytochrome P450 monooxygenase system. nih.govresearchgate.net

Hepatic Microsomal Thiol Methyltransferase: The initial methylation of this compound to furfuryl methyl sulphide is catalyzed by this enzyme. nih.gov Studies have shown that the metabolism of this compound in liver microsomes is dependent on the presence of S-adenosylmethionine, a universal methyl group donor, confirming the role of a methyltransferase. nih.govnih.gov This suggests that this compound is a substrate for this specific enzyme in the rat liver. nih.govresearchgate.net

Table 1: Key Enzymes and Reactions in this compound Metabolism in Rat Liver

Metabolic StepSubstrateProductKey Enzyme SystemCofactors/Dependencies
Methylation This compoundFurfuryl Methyl Sulphide (FMS)Hepatic Microsomal Thiol MethyltransferaseS-adenosylmethionine nih.gov
S-Oxidation Furfuryl Methyl Sulphide (FMS)Furfuryl Methyl Sulphoxide (FMSO)Cytochrome P450NADPH nih.gov

The inherent chemical structure of this compound, specifically its thiol (-SH) group, suggests potential antioxidant activity, as the hydrogen atom can be readily abstracted to neutralize free radicals. nih.gov Research has extended to synthesizing derivatives of this compound to study and potentially enhance this property.

In one study, a series of new heterocyclic compounds, including triazole and oxadiazole derivatives, were synthesized from 2-furyl methanethiol (B179389) (this compound). echemcom.comresearchgate.net The antioxidant efficacy of these synthesized compounds was evaluated and compared against the standard antioxidant, ascorbic acid. echemcom.comresearchgate.net The findings indicated that some of the newly synthesized derivatives possessed good antioxidant activity. echemcom.comresearchgate.net The degradation of this compound under Fenton-type reaction conditions, which generate highly reactive hydroxyl radicals, further points to its ability to interact with and scavenge radical species. researchgate.net

This compound and other flavor compounds containing thiol groups have been shown to interact with and bind to food proteins. nih.gov Research demonstrated that when heated in an aqueous solution with egg albumin, the concentration of this compound decreased, indicating a binding interaction with the protein. nih.gov The thiol group is capable of forming disulfide bonds, a common mechanism for interaction with proteins that contain cysteine residues. nih.gov

Furthermore, this compound is known to be unstable in the presence of melanoidins, which are large, complex macromolecules formed during the Maillard reaction in foods like coffee. icm.edu.pl Melanoidins can promote the degradation of this compound, which is a key reason for the decrease in the sulfury-roasty aroma quality during the storage of coffee brew. icm.edu.pl This interaction highlights the compound's reactivity with large biomolecules.

Research has been conducted to create novel derivatives of this compound and evaluate their potential biological activities. In a notable study, new heterocyclic derivatives, specifically oxazoles and triazoles, were synthesized from 2-furyl methanethiol. echemcom.comresearchgate.net The biological efficacy of these compounds was then tested for anti-bacterial and anti-fungal properties and compared against standard drugs. echemcom.comresearchgate.net The results from these investigations were promising, with the study concluding that some of the prepared compounds exhibited strong efficacy in these biological tests. echemcom.comresearchgate.net

Table 2: Synthesized Derivatives of this compound and Their Tested Biological Efficacy

Starting CompoundDerivative Class SynthesizedTested Biological ActivityOutcome
2-Furyl MethanethiolOxazole (B20620) DerivativesAnti-bacterial, Anti-fungalSome compounds showed good efficacy. echemcom.comresearchgate.net
2-Furyl MethanethiolTriazole DerivativesAnti-bacterial, Anti-fungalSome compounds showed good efficacy. echemcom.comresearchgate.net
2-Furyl MethanethiolOxadiazole DerivativesAnti-bacterial, Anti-fungal, AntioxidantSome compounds showed strong efficacy. echemcom.com
Formation of Methyl Sulphide and Sulphoxide Derivatives.

Interactions with Biological Macromolecules

Materials Science Applications

This compound has emerged as a versatile building block in materials science, contributing to the development of advanced materials with tailored properties. Its unique chemical structure, featuring a furan (B31954) ring and a thiol group, allows it to participate in various chemical reactions, enabling its integration into a wide range of polymeric systems. Researchers are exploring its potential in corrosion inhibition, the creation of novel composites, and the fabrication of smart, responsive materials.

The presence of heteroatoms like sulfur and oxygen, along with the furan ring, makes this compound a candidate for investigation as a corrosion inhibitor. These features can facilitate the adsorption of the molecule onto metal surfaces, forming a protective layer that impedes corrosive processes.

Recent studies have investigated the efficacy of this compound, also referred to as 2-FFT, as a green corrosion inhibitor for carbon steel, specifically N80 steel, in environments saturated with carbon dioxide (CO2). researchgate.netrsc.org Such conditions are common in the oil and gas industry, where CO2 corrosion is a significant issue.

Research indicates that this compound functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process, with a more pronounced effect on the cathodic reaction. researchgate.netusm.edu The inhibition mechanism involves the physicochemical adsorption of this compound molecules onto the steel surface. researchgate.netusm.edu The furan ring and the thiol (-SH) group act as active adsorption sites, allowing the molecule to lie in a tiled formation on the metal. researchgate.netusm.edu This protective film isolates the steel from the corrosive medium.

Experimental results have demonstrated that this compound is an effective inhibitor for N80 steel in CO2-saturated 3.5% NaCl solutions. rsc.org Its performance has been compared with its dimer, difurfuryl disulfide (DFDS), which generally shows higher inhibition efficiency due to stronger chemisorption. researchgate.netrsc.org However, this compound still provides significant protection. rsc.org

Table 1: Corrosion Inhibition Efficiency of this compound (2-FFT) on N80 Steel

Inhibitor Concentration (ppm) Corrosion Rate (mm/year) Inhibition Efficiency (%)
0 1.23 -
1 0.29 76.42
5 0.12 90.24
10 0.07 94.08
20 0.08 93.50

Data derived from studies on N80 steel in a CO2-saturated 3.5% NaCl solution. rsc.org

The reactivity of the thiol group in this compound makes it a valuable monomer for modifying and creating polymers and composites. It can be incorporated into polymer backbones or grafted onto existing chains through mechanisms like thiol-ene click chemistry and Diels-Alder reactions, imparting new functionalities and properties to the resulting materials. researchgate.netrsc.orgusm.edursc.orgsjtu.edu.cnrsc.orgsjtu.edu.cn

Research has shown the successful integration of this compound into various polymer systems:

Polybutadiene (PB) and Styrene-Butadiene-Styrene (SBS): this compound can be grafted onto the double bonds of PB and SBS chains via a thiol-ene reaction. researchgate.netrsc.orgsjtu.edu.cn The attached furan groups can then undergo a thermally reversible Diels-Alder reaction with bismaleimide (B1667444) crosslinkers. sjtu.edu.cnrsc.org This creates a dynamic cross-linked network, significantly improving the solvent resistance and mechanical properties of the elastomer while allowing for thermal remolding and self-healing capabilities. sjtu.edu.cnrsc.org

Poly(ester amide)s (PEAs): Through post-polymerization modification, this compound has been attached to vinylidene-containing PEAs via thiol-ene chemistry. rsc.orgrsc.org This modification allows for the creation of reversible networks through subsequent Diels-Alder reactions, opening possibilities for reprocessable and reshapeable materials. rsc.org The incorporation of the furfuryl group was also found to enhance the thermal stability of the polymer. rsc.org

Polyisobutylene (B167198) (PIB): In the synthesis of thermally reversible cross-linked systems, bromide-functional polyisobutylene has been reacted with this compound to create a furan-functionalized polymer. usm.edu This material, when mixed with a maleimide-functionalized PIB, forms a cross-linked network via the Diels-Alder reaction, resulting in an elastomer with desirable mechanical properties. usm.edu

Ethyl Cellulose (B213188): Modified ethyl cellulose containing furan groups has been prepared by reacting it with this compound. google.com This bio-based polymer can then be cross-linked through a Diels-Alder reaction to create self-healing materials with potential applications in microelectronics and biomedical devices. google.com

Table 2: Examples of this compound in Polymeric Composites

Polymer Matrix Integration Method Resulting Property/Application
Polybutadiene (PB) Thiol-ene reaction & Diels-Alder cross-linking Thermally remoldable, self-healing elastomer. sjtu.edu.cn
Styrene-Butadiene-Styrene (SBS) Thiol-ene reaction & Diels-Alder cross-linking Improved solvent resistance and mechanical strength. rsc.org
Poly(ester amide)s (PEAs) Thiol-ene click chemistry Enables reversible network formation, enhanced thermal stability. rsc.orgrsc.org
Polyisobutylene (PIB) Nucleophilic substitution Thermally reversible elastomeric network. usm.edu
Ethyl Cellulose Thiol-ene click chemistry & Diels-Alder cross-linking Recyclable, self-healing bio-based polymer. google.com

The ability of this compound to participate in reversible chemical reactions and to be released under specific stimuli makes it a key component in the design of smart materials. These materials can change their properties in response to external triggers like temperature, which is a focal point of current research.

A significant challenge in the development of cultured meat is replicating the sensory experience of conventionally cooked meat, particularly the aroma and flavor generated during the Maillard reaction. rsc.org To address this, researchers have developed "flavor-switchable" scaffolds for growing meat cells. rsc.orgsjtu.edu.cn

These scaffolds are typically based on a gelatin hydrogel, which provides a structure for the cells to grow on. sjtu.edu.cnresearchgate.net A specially designed switchable flavor compound (SFC) containing this compound is integrated into this scaffold. sjtu.edu.cn this compound is chosen because it is a key compound responsible for the desirable "meaty" aroma of cooked beef. The SFC is designed to be stable during the cell culture process but to release the volatile this compound when heated to cooking temperatures (typically above 150°C). rsc.orgresearchgate.net This mimics the natural flavor generation process in real meat, significantly enhancing the aromatic properties of the cultured meat product. sjtu.edu.cn

The mechanism behind the release of this compound in flavor-switchable scaffolds is a prime example of a thermo-responsive system. The switchable flavor compound (SFC) is engineered with a thermally responsive disulfide bridge. sjtu.edu.cnrsc.org The meaty flavor group, this compound, is attached to this bridge.

At lower temperatures, such as those used for cell culture, the disulfide bond is stable, keeping the this compound covalently bound and non-volatile within the scaffold. sjtu.edu.cn However, upon heating to cooking temperatures, the disulfide bond breaks. sjtu.edu.cn This cleavage releases the this compound as a volatile compound, generating the desired meaty aroma precisely when the cultured meat is being cooked. sjtu.edu.cn This controlled release is a critical feature, ensuring the flavor is delivered at the point of consumption, thereby improving the sensory appeal of the final product.

Vi. Computational Chemistry and Theoretical Studies on Furfuryl Mercaptan

Molecular Structure and Conformation Analysis

The structural characteristics of furfuryl mercaptan are largely defined by the rotational freedom around the single bonds connecting the furan (B31954) ring to the thiol group. This flexibility gives rise to various spatial arrangements, or conformers, each with a distinct energy level.

This compound exhibits considerable conformational flexibility due to the rotation around two key dihedral angles: the O-C-C-S (τ1) and C-C-S-H (τ2) angles. This flexibility results in a complex two-dimensional potential energy surface with several minima, each corresponding to a stable conformer. The molecule's ability to adopt different shapes is crucial for its interactions, as the insertion of a binding partner like water can alter the preferred conformational state from that of the isolated molecule.

The lowest-energy conformation of the this compound monomer is stabilized by a weak intramolecular hydrogen bond between the thiol hydrogen and the furan ring's oxygen atom (S-H···O). acs.org This interaction influences the geometry of the most stable form. Computational studies, supported by microwave spectroscopy, have determined the key dihedral angle ∠(S–C6–C2–O1) in this lowest-energy conformer to be approximately 71.81°. acs.org

Table 1: Conformational Descriptors for this compound This table illustrates the key dihedral angles used to define the conformations of this compound.

Dihedral Angle Description Notation
τ1 (O-C-C-S) Defines the orientation of the CH₂SH group relative to the furan ring. T (trans), G (+gauche), G' (-gauche)
τ2 (C-C-S-H) Defines the orientation of the thiol hydrogen atom. T (trans), G (+gauche), G' (-gauche)

Theoretical calculations have identified several possible conformers for this compound. While numerous structures can exist on the potential energy landscape, only a few are energetically favorable enough to be significantly populated at room temperature. Analogous studies on the closely related furfuryl alcohol have identified five unique minimum energy structures, with three (labeled GG', GG, and TT based on their dihedral angles) being the most stable after accounting for zero-point vibrational energies. acs.org A similar landscape is expected for this compound.

The most stable conformer features an intramolecular S-H···O hydrogen bond, which helps to lock the molecule into a specific gauche configuration. acs.org Other, higher-energy isomers exist where this intramolecular bond is absent, allowing for different orientations of the thiol group. The relative stability of these isomers is critical, as intermolecular interactions, such as with a water molecule, can favor a higher-energy conformer to optimize binding.

Conformational Flexibility and Energy Landscapes.

Intermolecular Interactions and Hydrogen Bonding

The thiol group and the furan ring's oxygen atom make this compound capable of participating in various non-covalent interactions, particularly hydrogen bonding.

Studies combining microwave spectroscopy and quantum chemical calculations have revealed the specific ways in which this compound interacts with a single water molecule. nih.gov Unlike its alcohol analog, the this compound-water complex exists as two distinct, experimentally observed isomers. nih.govresearchgate.net

Isomer I: In this form, the this compound molecule acts as a hydrogen bond donor via its thiol group (S-H···Ow). However, the primary and stronger interaction is a hydrogen bond formed between the water molecule (acting as a donor) and the oxygen atom of the furan ring (Ow-H···Or). nih.govresearchgate.net This isomer is topologically similar to the single complex observed for furfuryl alcohol and water. nih.gov

Isomer II: In the second observed isomer, the roles are partially reversed, and the sulfur atom of the thiol group acts as a hydrogen bond acceptor, forming an Ow-H···S bond with the water molecule. nih.govresearchgate.net

This dual donor/acceptor capability of the thiol group in its interaction with water highlights the complexity of sulfur-centered hydrogen bonds.

Comparing this compound with its oxygen and sulfur analogs provides a deeper understanding of its interaction profile.

Versus Furfuryl Alcohol: The most striking difference is in their hydration behavior. Furfuryl alcohol forms only a single, stable insertion complex with water, where the alcohol's hydroxyl group is the primary hydrogen bond donor (O-H···Ow) and the ring oxygen is a secondary acceptor (Ow-H···Or). nih.gov The binding energy of the furfuryl alcohol-water complex is significantly stronger, predicted to be about 12 kJ mol⁻¹ higher than that of the this compound-water isomers. nih.govresearchgate.net This demonstrates the greater strength of conventional O-H···O hydrogen bonds compared to those involving sulfur.

The general preferential order for establishing these types of hydrogen bonds follows the sequence: S–H···S < S–H···O ≲ O–H···S < O–H···O. acs.org

To understand the nature of the forces holding these complexes together, energy decomposition analyses such as Symmetry-Adapted Perturbation Theory (SAPT) are employed.

For the this compound-water dimers, the interactions are found to be predominantly electrostatic in nature. nih.govresearchgate.net However, a key distinction from the furfuryl alcohol analog is the increased importance of dispersion forces. nih.govresearchgate.net SAPT(0) analysis shows that while electrostatic forces are dominant, the dispersion component in the mercaptan-water dimers is considerably larger than in the alcohol-water dimer. For instance, the dispersion contribution to the binding energy increases from 43.6% in the furfuryl alcohol hydrate (B1144303) to between 57.3% and 60.6% in the this compound hydrates.

This trend is consistent with the higher polarizability of sulfur compared to oxygen. uva.es The second isomer of the this compound-water complex, which features the weaker Ow-H···S bond, exhibits a larger contribution from dispersion forces compared to the first isomer. nih.govresearchgate.net This highlights a nuanced balance where weaker hydrogen bonds are compensated by stronger dispersion interactions.

Table 2: Comparison of Binding Energies and SAPT(0) Energy Decomposition for Furfuryl and Thenyl Hydrates This table summarizes computational findings on the interaction energies and their components for water complexes of this compound and related compounds. Energies are in kJ mol⁻¹.

Complex Complexation Energy (B3LYP-D3(BJ)) Electrostatic Contribution Dispersion Contribution
Furfuryl Alcohol···H₂O -35.0 Dominant (184% of total) 43.6% of total
This compound···H₂O (Isomer I) -23.8 Dominant (196% of total) 57.3% of total
This compound···H₂O (Isomer II) Weaker than Isomer I Dominant (171% of total) 60.6% of total
Thenyl Alcohol···H₂O -33.2 Dominant 55.4% of total
Thenyl Mercaptan···H₂O -24.1 Dominant 83.3% of total

Note: Percentages from SAPT analysis can exceed 100% due to the inclusion of repulsive exchange terms in the total energy.

Transition State Characterization

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is vital for interpreting experimental data and identifying molecules in various environments.

Microwave spectroscopy provides highly accurate information about the structure of molecules in the gas phase by measuring the transitions between rotational energy levels. researchgate.net Theoretical calculations are indispensable for predicting the rotational constants (A, B, and C) that are determined from these spectra. researchgate.netacs.org

For a flexible molecule like this compound, several different conformers can exist due to rotation around its single bonds. High-level quantum chemical calculations are used to optimize the geometry of each possible conformer and predict their rotational constants. acs.orgehu.eus These predictions are crucial for guiding laboratory-based microwave spectroscopy experiments, as they allow researchers to search for the spectral signatures of specific conformers. researchgate.net

Studies have focused on the conformational analysis of this compound and its complexes, such as its monohydrate, using these predictive methods. researchgate.net The excellent agreement between theoretically predicted and experimentally measured rotational constants confirms the specific structures present in the gas phase. ehu.eusacs.org For example, the lowest-energy conformer of this compound is known to be stabilized by an intramolecular hydrogen bond between the thiol hydrogen and the furan ring's oxygen atom. acs.org The predicted rotational constants for various conformers enable their unambiguous identification in complex spectroscopic data. aip.org

Below is a table of predicted rotational constants for two conformers of the this compound monohydrate, showcasing the precision of these computational predictions.

Conformer A (MHz) B (MHz) C (MHz)
GG´-Wda2378.81042.4821.2
GG-Wdd2743.0930.2772.3

Data sourced from theoretical calculations on this compound-water complexes, which aid in the assignment of experimental microwave spectra.

Vii. Broader Academic Implications and Future Research Directions

Impact on Chemical Synthesis and Methodology

Furfuryl mercaptan serves as a valuable starting material and building block in organic synthesis, particularly for the creation of other furan-containing compounds and complex organosulfur molecules. smolecule.com Its furan (B31954) ring is a versatile heterocyclic scaffold found in numerous natural products and pharmaceuticals. numberanalytics.com The presence of the reactive thiol group allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of novel compounds with potential applications in materials science and pharmaceuticals.

Historically, the synthesis of this compound itself has presented challenges, often involving unstable precursors like furfuryl halides. orgsyn.org However, research into alternative synthetic routes has led to methodological advancements. Methods such as the reaction of furfuryl alcohol with thiourea (B124793) have been developed to circumvent the use of hazardous materials. smolecule.comorgsyn.org These developments contribute to the broader field of green chemistry by promoting safer and more efficient synthetic protocols. dataintelo.com The synthesis of this compound often involves the intermediacy of furfuryl disulfide, which is then reduced to the desired thiol. google.com This two-step process has been a cornerstone of its production since the early 20th century.

The study of this compound has also spurred the development of more sophisticated synthetic strategies. For instance, its use as a precursor for biheterocyclic systems has been explored, involving its reaction with ethyl chloroacetate (B1199739) and subsequent cyclization reactions. researchgate.net Such research expands the toolbox of synthetic chemists for constructing complex molecular architectures.

Advances in Analytical Chemistry Techniques

The volatile nature and distinct aroma of this compound, especially its significance as a key flavor component in coffee, have driven the refinement of analytical techniques for its detection and quantification. smolecule.com The analysis of trace amounts of this compound in complex food matrices necessitates highly sensitive and selective methods. acs.org

Headspace gas chromatography-mass spectrometry (HS-GC-MS) has emerged as a powerful tool for analyzing this compound and other furan derivatives in food products like coffee. nih.gov Research in this area has focused on improving extraction methods, such as headspace-solid-phase microextraction (HS-SPME), to enhance sensitivity. acs.org The development of advanced analytical methods, including the use of SPME Arrow combined with GC-tandem mass spectrometry, further pushes the boundaries of detection for furan and its derivatives. acs.org

Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) have been instrumental in characterizing this compound and its reaction products. algoreducation.comnih.gov EPR spectroscopy, in particular, has been crucial in studying the radical-mediated degradation of this compound, providing insights into the transient radical species involved. researchgate.net These analytical advancements are not limited to the study of this compound but are applicable to a wide range of volatile and reactive compounds in various fields.

Contributions to Understanding Chemical Reactivity and Stability

This compound's susceptibility to degradation, particularly through oxidation, has made it a valuable model compound for studying chemical reactivity and stability. nih.gov Research on its degradation pathways has provided fundamental insights into the mechanisms of thiol oxidation and polymerization. nih.gov

Studies have shown that this compound readily degrades under oxidative conditions, such as in Fenton-type reactions, where it can be oxidized to form dimers like difurfuryl disulfide and other non-volatile products. smolecule.comresearchgate.netimreblank.chacs.org These investigations have elucidated the role of hydroxyl radicals in initiating the degradation process, leading to the formation of sulfur-centered and carbon-centered radicals. researchgate.net Understanding these degradation mechanisms is crucial for predicting the shelf-life and flavor stability of food products containing this compound. researchgate.net

The stability of this compound is also influenced by its molecular environment. For example, the formation of inclusion complexes with β-cyclodextrin has been shown to enhance its thermal stability. smolecule.com This line of research contributes to the broader understanding of host-guest chemistry and its applications in stabilizing reactive molecules. The compound's tendency to polymerize in the presence of mineral acids further highlights the reactivity of the furan ring. smolecule.com

Potential for Novel Applications in Various Fields

While primarily known for its role as a flavoring agent, research has unveiled a range of potential novel applications for this compound. ontosight.aiprocurementresource.com Its unique chemical properties open doors to its use in diverse industrial contexts.

One promising area is in the field of corrosion inhibition. Recent studies have indicated that this compound can effectively protect carbon steel from corrosion induced by carbon dioxide, suggesting its potential use in industrial maintenance and protection. procurementresource.com This application leverages the interaction of the sulfur atom with metal surfaces.

In the realm of materials science, this compound and its derivatives are being explored for the synthesis of new polymers and resins. numberanalytics.com Its furan backbone can be incorporated into polymer chains to impart specific properties. For instance, polyfurfuryl alcohol, a related furan derivative, is used in producing thermosetting resins. numberanalytics.com The ability to functionalize the thiol group offers further opportunities for creating advanced materials with tailored characteristics.

Furthermore, recent research has highlighted the role of this compound in enhancing the perception of saltiness, which could lead to its application in developing low-sodium food products. This sensory interaction points towards a more nuanced understanding of flavor chemistry and its potential impact on public health.

Unexplored Research Avenues and Challenges

Despite the progress made in understanding this compound, several research avenues remain underexplored, presenting both challenges and opportunities for future investigation.

Development of Sustainable Synthetic Routes

While some greener synthetic methods have been developed, there is a continuing need for more sustainable and economically viable routes for producing this compound. Current industrial methods often rely on starting materials derived from non-renewable resources or involve multi-step processes. Future research could focus on:

Biocatalytic and Fermentative Approaches: Exploring enzymatic or microbial pathways for the synthesis of this compound from renewable feedstocks could offer a more sustainable alternative. Research into the biotransformation of furfural (B47365) or related compounds is a promising direction. researchgate.netthegoodscentscompany.com

Catalytic Thiolation: Developing more efficient and selective catalysts for the direct thiolation of furfuryl alcohol or other furan derivatives could streamline the synthesis and reduce waste. Advanced catalytic systems, including those based on metal catalysts or enzymatic systems, are being explored to improve efficiency.

Flow Chemistry and Microreactor Technology: The application of flow chemistry could offer better control over reaction parameters, potentially improving yields and safety, especially for exothermic reactions. researchgate.net

In-depth Studies on Biological Interactions and Toxicity

While some toxicological data exists, a more comprehensive understanding of the biological interactions and potential toxicity of this compound is needed, particularly concerning its metabolites and long-term exposure effects. coleparmer.comdss.go.thadv-bio.com Key areas for future research include:

Metabolic Pathways: Detailed studies on the metabolism of this compound in biological systems are essential to identify its metabolites and understand their potential biological activities or toxicities. thegoodscentscompany.com

Mechanism of Action at Olfactory Receptors: Investigating the specific interactions of this compound with olfactory receptors at a molecular level could provide deeper insights into its potent aroma and its role in flavor perception.

Interactions with Food Matrix Components: Further research is needed to understand the complex interactions between this compound and other food components, such as proteins and melanoidins, and how these interactions affect its stability and sensory properties. researchgate.net

Advanced Materials Integration and Performance Optimization

The integration of this compound into advanced materials is an emerging area of research with potential applications in energy storage and polymer science. Its unique chemical structure, featuring both a furan ring and a thiol group, allows it to serve as a versatile precursor and building block for functional materials.

One notable application is in the development of cathodes for lithium-sulfur batteries (LSBs). Researchers have utilized this compound along with furfuryl alcohol as precursors to create sulfur-functionalized organized mesoporous carbon (S-OMC). mdpi.com This material, when used as a host for sulfur in LSB cathodes, exhibits a high specific surface area (1011.5 m² g⁻¹), abundant mesopores, and a high total pore volume (1 cm³ g⁻¹). mdpi.com The covalent sulfur functional groups within the carbon matrix are believed to play a crucial role in enhancing the battery's performance. mdpi.com

The thiol-ene addition reaction is another avenue being explored for integrating this compound into polymeric structures. This reaction has been used to add this compound to the unsaturated bonds of poly(propylene fumarate) (PPF). whiterose.ac.uk This modification introduces the furan moiety, which can participate in dynamic covalent chemistry, potentially leading to the development of new classes of thermally reversible adhesives and self-healing materials. whiterose.ac.uk The ability to form stable bonds with polymers makes this compound a candidate for creating materials with improved durability and resistance to environmental factors.

Further research in this area could focus on optimizing the synthesis of these materials to fine-tune their properties. For instance, in the context of LSBs, further investigation into the relationship between the degree of sulfur functionalization and the electrochemical performance could lead to even more significant improvements in battery capacity and cycle life. Similarly, a deeper understanding of the kinetics and thermodynamics of the thiol-ene reactions involving this compound will be crucial for designing polymers with specific, predictable, and optimized performance characteristics.

Refinement of Computational Models for Complex Systems

Computational modeling plays a vital role in understanding the behavior of this compound, from its intermolecular interactions to its role in complex chemical systems. Various computational methods have been employed to study its properties and reactivity.

Molecular mechanics (MM) methods, such as MM2, have been used to investigate the formation and stability of inclusion complexes, for example, with β-cyclodextrin. icm.edu.pl These calculations help in determining the most stable geometries and binding energies of such complexes. icm.edu.pl For instance, the binding energy for the most stable this compound-β-cyclodextrin inclusion complex was calculated to be –77.0 kJ mol⁻¹. icm.edu.pl

Quantum chemical calculations, particularly density functional theory (DFT), are instrumental in exploring the conformational space and intermolecular interactions of this compound. researchgate.netacs.org Methods like B3LYP and B2PLYP, combined with dispersion corrections, have been used to study dimers and hydrates of this compound, providing insights into the nature of hydrogen bonds involving the sulfur atom. researchgate.netmdpi.com For example, in the this compound-water dimer, the thiol group can act as a proton donor to water. researchgate.net Symmetry-adapted perturbation theory (SAPT) can be used to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components, revealing that the interactions in this compound dimers are predominantly electrostatic with significant dispersion contributions. researchgate.net

The development of stochastic models based on the master equation, which incorporate molecular properties derived from computational quantum chemistry and statistical thermodynamics, is a promising direction for understanding the behavior of organosulfur compounds like this compound in complex dispersed systems, such as in crude oil. benthamdirect.comresearchgate.net These models can predict how factors like sulfur composition affect the stability of dispersed phases. benthamdirect.comresearchgate.net

Future research should focus on refining these computational models to improve their predictive power. This includes the development of more accurate force fields for molecular mechanics simulations of systems containing this compound. For quantum chemical calculations, benchmarking against high-level theoretical methods and experimental data from techniques like rotational spectroscopy is crucial for validating the accuracy of different DFT functionals and basis sets. researchgate.netmdpi.com Furthermore, the integration of machine learning with computational chemistry, as seen in the development of quantitative structure-activity relationship (QSAR) models for predicting properties of organosulfur compounds, holds the potential to accelerate the screening and design of new materials and processes involving this compound. chemrxiv.org

Viii. Conclusion

Synthesis of Key Research Findings

Key research findings have centered on several core areas:

Natural Occurrence and Formation: Furfuryl mercaptan is naturally formed during the thermal processing of food through the Maillard reaction, a chemical reaction between amino acids (specifically cysteine) and reducing sugars. dalinyebo.com Its presence has been identified and quantified in numerous food systems, with a significant body of research dedicated to its role in coffee aroma. imreblank.chacs.org

Chemical Stability and Degradation: The compound's stability is a critical area of investigation, as it is known to be unstable and susceptible to degradation, which can negatively impact the flavor quality of products over time. researchgate.neticm.edu.pl Studies have shown that this compound can degrade through oxidation, with factors such as the presence of hydrogen peroxide and transition metals (as in Fenton-type reactions) leading to significant losses. imreblank.chacs.org The primary degradation products are often dimers, such as difurfuryl disulfide. imreblank.chacs.org Research has also explored its reactivity with other compounds present in food matrices, such as melanoidins in coffee, which can promote its degradation. icm.edu.plnih.gov

Flavor Applications and Sensory Impact: Beyond its natural occurrence, this compound is utilized as a flavoring agent in the food industry to impart or enhance roasted, coffee-like, and meaty aromas. Recent studies have also explored its role in taste modulation, with findings suggesting it can contribute to the enhancement of salty taste perception, presenting potential for sodium reduction in processed foods.

Synthesis and Encapsulation: Various methods for the synthesis of this compound have been developed and refined over the years, often starting from furfural (B47365), a biomass-derived chemical. acs.orgorgsyn.org To address its instability, research has focused on encapsulation techniques, such as the formation of inclusion complexes with cyclodextrins, to improve its thermal stability and provide a controlled release of its aroma. researchgate.neticm.edu.pl

Metabolism and Other Applications: In addition to food science, some research has delved into the metabolism of this compound in biological systems. nih.gov Furthermore, novel applications are being explored, such as its potential use as a corrosion inhibitor for carbon steel.

The following table provides a summary of key research findings on this compound:

Research AreaKey FindingsPrimary Compound(s) InvolvedSignificance
Natural OccurrenceFormed during the Maillard reaction in thermally processed foods. dalinyebo.com Key odorant in coffee, roasted meat, and popcorn. imreblank.chperfumiarz.comacs.orgThis compound, Cysteine, Reducing sugarsExplains the characteristic roasted aroma of many foods.
Chemical StabilityUnstable and prone to oxidation, especially under Fenton-type reaction conditions. imreblank.chacs.org Degrades into dimers like difurfuryl disulfide. imreblank.chacs.org Reacts with melanoidins in coffee. icm.edu.plnih.govThis compound, Hydrogen peroxide, Iron, Difurfuryl disulfide, MelanoidinsCrucial for understanding and improving the shelf-life and flavor stability of products.
Flavor ApplicationUsed as a flavoring agent for roasted, coffee, and meaty notes. Enhances salty taste perception. This compoundAllows for flavor creation and enhancement, and potential for sodium reduction in foods.
Synthesis & EncapsulationSynthesized from furfural. acs.orgorgsyn.org Encapsulation in cyclodextrins improves stability and controlled release. researchgate.neticm.edu.plThis compound, Furfural, β-cyclodextrinEnables industrial production and improves application in food products.
Other ApplicationsInvestigated as a corrosion inhibitor for carbon steel. Studied for its metabolism in biological systems. nih.govThis compoundExpands the potential industrial and scientific uses beyond flavor chemistry.

Future Outlook and Interdisciplinary Collaboration Opportunities

The future of this compound research is poised for significant advancements, driven by both enduring questions in flavor science and emerging opportunities in other scientific and industrial fields. The market for this compound is projected to grow, largely due to its increasing applications in the chemical, pharmaceutical, and food and beverage industries. github.comdataintelo.com

Future research will likely focus on several key areas:

Enhanced Stability and Controlled Release: A primary challenge remains the inherent instability of this compound. researchgate.neticm.edu.pl Future work will undoubtedly continue to explore more sophisticated encapsulation and delivery systems. This could involve novel materials and nanotechnologies to better protect the compound from degradation and to control its release under specific conditions (e.g., during chewing or heating), thereby optimizing the sensory experience.

Mechanism of Flavor Modulation: While it is known that this compound can enhance saltiness, the precise mechanisms behind this cross-modal interaction are not fully understood. Future research combining sensory science, neurobiology, and chemistry could elucidate how olfactory stimuli like this compound influence taste perception at a molecular and neurological level. This could open new avenues for creating healthier food products with reduced sodium content without compromising taste.

Sustainable Synthesis and Production: With a growing emphasis on green chemistry, future research will likely seek more sustainable and environmentally friendly methods for synthesizing this compound. This could involve biocatalysis, using enzymes or whole-cell systems to produce the compound from renewable resources, potentially offering a more "natural" label for food applications. ias.ac.in

These research directions will necessitate greater interdisciplinary collaboration:

Food Science and Materials Science: The development of advanced encapsulation technologies will require close collaboration between food scientists, who understand the desired flavor release profiles, and materials scientists, who can design and fabricate novel delivery systems.

Chemistry, Sensory Science, and Neuroscience: To unravel the complexities of flavor perception and modulation, chemists will need to work alongside sensory scientists and neuroscientists. This collaboration can bridge the gap between the chemical properties of this compound and its ultimate perception by the consumer.

Biotechnology and Chemical Engineering: The pursuit of sustainable production methods will bring together biotechnologists, who can engineer biological systems for efficient synthesis, and chemical engineers, who can design and scale up bioreactors for industrial-scale production.

Industrial Chemistry and Metallurgy: The exploration of this compound as a corrosion inhibitor opens up collaborative opportunities between industrial chemists and metallurgists to develop and test new anti-corrosion coatings and treatments.

Q & A

Q. What are the common synthesis methods for furfuryl mercaptan, and what challenges persist in its production?

this compound is synthesized via Maillard reaction pathways in food systems (e.g., coffee roasting) and chemical routes such as catalytic thiolation. Traditional methods often involve thiourea as a sulfur source, but these suffer from low yields, waste generation, and limited scalability . Advanced catalytic approaches using metal catalysts or enzymatic systems are being explored to improve efficiency and sustainability. Challenges include optimizing reaction conditions (e.g., pH, temperature) to minimize byproducts and enhance selectivity .

Q. How does this compound contribute to flavor profiles in thermally processed foods, and what analytical methods are used to study its formation?

this compound is a key odorant in roasted coffee, meat, and plant-based alternatives, imparting savory/meaty notes. Its formation during thermal processing follows pseudo-zero-order kinetics, with activation energy (~50 kcal/mol) favoring high-temperature conditions like coffee roasting . Analytical techniques include gas chromatography-mass spectrometry (GC-MS) for volatile profiling and nuclear magnetic resonance (NMR) for structural validation. Sensomics approaches coupled with electronic tongue/olfactometry are used to correlate concentration with sensory perception .

Q. What encapsulation strategies enhance the stability and applicability of this compound in research settings?

Encapsulation with β-cyclodextrin via inclusion complexes improves thermal stability and controlled release. Methods involve co-precipitation or freeze-drying, with characterization via thermogravimetric analysis (TGA) and molecular mechanics (MM2) simulations to optimize binding energy (~-23.8 kJ/mol). This approach mitigates its volatile and pungent odor, enabling applications in flavor delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound formation across different model systems?

Discrepancies in activation energies or reaction orders may arise from variations in precursor ratios (e.g., ribose-cysteine vs. coffee matrix systems) or pH differences. Researchers should standardize experimental protocols (e.g., continuous-flow reactors) and use isotope labeling to trace reaction pathways. Computational models (DFT, kinetic Monte Carlo) can reconcile empirical data with mechanistic insights .

Q. What computational tools are effective in studying non-covalent interactions of this compound with host molecules?

Molecular mechanics (MM2) and symmetry-adapted perturbation theory (SAPT) quantify binding energies and interaction types (e.g., O-H···S hydrogen bonds, π-ring dispersive forces). For β-cyclodextrin complexes, docking simulations and electron density topology analysis (NCIPlot) reveal preferential orientation and stabilization mechanisms .

Q. Which advanced detection methods are suitable for quantifying this compound in complex matrices like biological fluids or environmental samples?

Surface-enhanced Raman spectroscopy (SERS) using Au/Ag@MIL(Fe) hybrids offers ultra-sensitive detection (ppb-level). Electrochemical sensors with molecularly imprinted polymers (MIPs) provide selectivity in urine or serum analysis. High-resolution mass spectrometry (HRMS) coupled with solid-phase microextraction (SPME) is ideal for trace analysis in air or water .

Q. How do structural modifications of this compound influence its reactivity and sensory impact?

Substituents like methyl or allyl groups alter electron density and steric effects, affecting sulfur nucleophilicity and odor thresholds. Comparative studies using analogues (e.g., 2-methyl-3-furanthiol) show reduced volatility but altered flavor profiles. Computational QSAR models predict bioactivity changes, validated via sensory panels .

Q. What methodologies are employed to evaluate this compound’s role in saltiness enhancement or corrosion inhibition?

Electroencephalography (EEG) and cell-based assays measure its neuromodulatory effects on salt perception. Electrochemical impedance spectroscopy (EIS) assesses its corrosion inhibition efficiency on carbon steel, with molecular dynamics simulations modeling adsorption on metal surfaces .

Methodological Considerations

  • Thermal Analysis : Use TGA to monitor mass loss profiles (e.g., 155–350°C for release from β-cyclodextrin) and differential scanning calorimetry (DSC) to study phase transitions .
  • Data Validation : Cross-reference GC-MS results with retention indices and internal standards to mitigate matrix interference .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity studies, particularly for inhalation exposure models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.